2-chloro-N-(3-fluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGYGNMGANLDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368418 | |
| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-81-2 | |
| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-N-(3-fluorophenyl)acetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluorophenyl)acetamide, including its chemical properties, synthesis, and known biological activities. The information is intended for use in research and development settings.
Core Compound Information
| Property | Value |
| CAS Number | 350-81-2 |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Synonyms | N-(3-Fluorophenyl)-2-chloroacetamide |
Synthesis
The synthesis of this compound is typically achieved through the chloroacetylation of 3-fluoroaniline. This involves the reaction of 3-fluoroaniline with chloroacetyl chloride.[1][2][3] While a specific, detailed protocol for this exact compound is not widely published, the following is a representative experimental protocol based on established methods for the synthesis of N-aryl-2-chloroacetamides.[1][2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline and triethylamine in an anhydrous solvent. The mixture should be cooled in an ice bath to between 0 and -5°C.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. It is crucial to maintain the temperature of the reaction mixture below 20°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the resulting solid from ethanol to yield purified this compound.
Biological Activity and Experimental Protocols
While specific studies on the biological activity of this compound are limited, the broader class of chloroacetamides is known for its bioactivity, including antimicrobial and herbicidal effects.[3][4]
Antibacterial Activity
N-phenylacetamide derivatives have been investigated for their antibacterial properties.[5][6] The following is a general protocol for assessing the antibacterial activity of a compound like this compound using the disk diffusion method.[6][7][8][9]
Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)
Materials:
-
Pure culture of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
Solution of this compound at a known concentration in a suitable solvent (e.g., DMSO or ethanol)
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent only)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution. Also prepare positive and negative control disks.
-
Using sterile forceps, place the impregnated disks, along with the control disks, onto the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone is indicative of the compound's antibacterial activity.
Signaling Pathways and Mechanism of Action
Specific signaling pathways for this compound have not been elucidated in the available literature. However, extensive research on the mechanism of action of chloroacetamide herbicides provides a likely model for its biological activity at the molecular level.
Chloroacetamides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4][10] They act as covalent inhibitors of condensing enzymes, such as 3-ketoacyl-CoA synthase, which are crucial for fatty acid elongation.[4][11] The electrophilic chloroacetamide group forms a covalent bond with a cysteine residue in the active site of these enzymes, leading to their irreversible inactivation.[11][12] This mechanism of covalent inhibition of enzymes with active site cysteines has also been demonstrated for other targets, including the bacterial enzyme MurA and the human transcription factor TEAD.[13][14]
Below is a diagram illustrating the proposed mechanism of action for chloroacetamides.
Caption: Covalent inhibition of a target enzyme by a chloroacetamide.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. irejournals.com [irejournals.com]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 11. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroacetamides - Enamine [enamine.net]
- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-chloro-N-(3-fluorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data and a detailed synthetic protocol for 2-chloro-N-(3-fluorophenyl)acetamide. Due to the limited availability of direct spectroscopic data for this specific compound, this guide also presents data from its close structural isomers, 2-chloro-N-(2-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide, to provide a predictive reference for researchers.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₈H₇ClFNO.[1]
| Property | Value | Reference |
| CAS Number | 350-81-2 | [1][2][3] |
| Molecular Formula | C₈H₇ClFNO | [1] |
| Molecular Weight | 187.60 g/mol | [1] |
| Melting Point | 121-123 °C | |
| Physical Form | Powder |
Spectroscopic Data (Isomeric Reference)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of 2-chloro-N-(2-fluorophenyl)acetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Data of 2-chloro-N-(2-fluorophenyl)acetamide
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
¹H NMR Data of 2-chloro-N-(4-fluorophenyl)acetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Data of 2-chloro-N-(4-fluorophenyl)acetamide
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR Data of 2-chloro-N-(2-fluorophenyl)acetamide
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
IR Data of 2-chloro-N-(4-fluorophenyl)acetamide
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
MS Data of 2-chloro-N-(2-fluorophenyl)acetamide
| m/z | Interpretation |
| Data not available in search results |
MS Data of 2-chloro-N-(4-fluorophenyl)acetamide
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar N-aryl-2-chloroacetamides.[4][5][6][7][8]
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Benzene, or Tetrahydrofuran)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroaniline (1.0 equivalent) in the anhydrous solvent.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. 350-81-2 this compound AKSci 1151AE [aksci.com]
- 2. aceschem.com [aceschem.com]
- 3. CAS 350-81-2 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(3-fluorophenyl)acetamide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of the analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the compound's solid-state properties.
Crystallographic Data Summary
The crystal structure of this compound (C₈H₇ClFNO) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1] A notable feature of the structure is the positional disorder of the fluorine atom over the meta positions of the benzene ring.[1] The key crystallographic data and refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₇ClFNO |
| Formula Weight | 187.60 |
| Temperature | 293 K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Unit Cell Dimensions | |
| a | 5.0441 (2) Å |
| b | 18.2374 (7) Å |
| c | 8.8653 (3) Å |
| α | 90° |
| β | 99.843 (1)° |
| γ | 90° |
| Volume | 803.53 (5) ų |
| Z | 4 |
| Density (calculated) | 1.553 Mg/m³ |
| Absorption Coefficient | 3.95 mm⁻¹ |
| F(000) | 384 |
| Data Collection | |
| Diffractometer | Bruker APEXII |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1424 / 0 / 121 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.136 |
| R indices (all data) | R1 = 0.055, wR2 = 0.142 |
Data sourced from S. Sreenivasa et al., Acta Cryst. (2015). E71, o315.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound is achieved through the reaction of 3-fluoroaniline with 2-chloroacetyl chloride.[2]
Procedure: A solution of 3-fluoroaniline in a suitable solvent is cooled in an ice bath. 2-Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is typically stirred for several hours at room temperature to ensure completion. The resulting product can be purified by recrystallization.
For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is employed.[1] A small amount of the synthesized compound is dissolved in a mixture of ethanol and water (1:1 ratio) in a beaker.[1] The solution is left undisturbed at approximately 24°C, allowing for the slow evaporation of the solvent, which yields colorless prism-shaped crystals.[1]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of nitrogen gas at a controlled temperature (293 K). X-ray diffraction data are collected using a Bruker APEXII CCD diffractometer with Cu Kα radiation.[1] A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. Absorption corrections are applied to the data using a multi-scan method (e.g., SADABS).[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] The positions of the hydrogen atoms of the NH group are located in a difference Fourier map and subsequently restrained.[1] Other hydrogen atoms are placed in idealized geometric positions.[1] All non-hydrogen atoms are refined anisotropically.
Molecular and Crystal Structure
In the crystal structure of this compound, the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[1] The chlorine atom is observed to be in a syn conformation relative to the oxygen atom.[1] An interesting feature is the presence of a short intramolecular C—H⋯O contact.[1] The fluorine atom on the phenyl ring exhibits positional disorder, being distributed over the two meta positions with an occupancy ratio of approximately 0.57:0.43.[1]
Biological Context and Significance
N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis.[3] Compounds within the acetamide class have demonstrated a range of biological activities, including antibacterial, antifungal, and herbicidal properties.[2][4][5] Specifically, this compound has shown significant antibacterial activity in assays.[2] The presence of the chloro group is suggested to enhance these antibacterial properties.[2][4] The hydrogen bonding capabilities observed in the crystal structure may play a role in its interaction with biological targets, such as enzymes.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.
References
An In-depth Technical Guide to the Solubility Profile of 2-chloro-N-(3-fluorophenyl)acetamide in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility profile of 2-chloro-N-(3-fluorophenyl)acetamide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the standardized experimental protocols for determining solubility and presents a template for the systematic recording of such data. Furthermore, a detailed experimental workflow is provided to guide researchers in obtaining accurate and reproducible solubility measurements.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and ensure data consistency, the following table provides a structured template for presenting experimentally determined solubility values. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and to express the results in both grams per liter (g/L) and moles per liter (mol/L) for comprehensive analysis.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)
| Organic Solvent | Chemical Class | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Alcohol | Data not available | Data not available |
| Ethanol | Alcohol | Data not available | Data not available |
| Isopropanol | Alcohol | Data not available | Data not available |
| Acetone | Ketone | Data not available | Data not available |
| Ethyl Acetate | Ester | Data not available | Data not available |
| Dichloromethane | Halogenated | Data not available | Data not available |
| Chloroform | Halogenated | Data not available | Data not available |
| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |
| Hexane | Aliphatic Hydrocarbon | Data not available | Data not available |
| Dimethylformamide (DMF) | Amide | Likely soluble¹ | Data not available |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available | Data not available |
¹Qualitative assessment based on its use as a reaction solvent.
Experimental Protocols for Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.
2.1. Principle of the Shake-Flask Method
The shake-flask method is predicated on the principle of achieving a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature.[2] By ensuring an excess of the solid is present, the resulting solution will be saturated, and the concentration of the solute in the clear supernatant will represent its solubility at that temperature.
2.2. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system)
2.3. Detailed Experimental Procedure
-
Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4] Preliminary studies can determine the minimum time required to achieve equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the solid and liquid phases. This can be achieved by:
-
Centrifugation : Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration : Carefully draw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE) to remove any suspended solid particles.
-
-
Sample Preparation for Analysis : Carefully transfer a precise volume of the clear, saturated supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Determination : Analyze the diluted samples using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound in the respective solvent.
-
Calculation of Solubility : Calculate the solubility of the compound in the original saturated solution by taking into account the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
This guide provides the necessary framework for the systematic determination and presentation of the solubility profile of this compound in various organic solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for research and development applications.
References
Core Mechanism of Action for 2-chloro-N-(3-fluorophenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-chloro-N-(3-fluorophenyl)acetamide represent a versatile scaffold in medicinal chemistry, demonstrating a breadth of biological activities contingent on their further substitution. This technical guide delineates the primary mechanisms of action identified for this class of compounds, focusing on their roles as antimicrobial agents, anti-inflammatory molecules, and anti-cancer therapeutics. This document provides a detailed exploration of the molecular pathways, quantitative biological data, and the experimental protocols utilized to elucidate these activities.
Introduction
The this compound core structure is a key pharmacophore that has been successfully leveraged to develop a range of biologically active compounds. The presence of the chloroacetamide group provides a reactive electrophilic site, often crucial for covalent interactions with biological targets. The 3-fluorophenyl moiety contributes to the molecule's lipophilicity and can be involved in various non-covalent interactions, such as hydrogen bonding and halogen bonding, within target proteins. The specific biological activity of these derivatives is largely dictated by the nature and position of additional substituents. This guide will focus on three primary mechanisms of action: inhibition of bacterial Penicillin-Binding Proteins (PBPs), inhibition of Cyclooxygenase-2 (COX-2) in inflammation, and inhibition of Aurora Kinase B in cancer.
Antimicrobial Activity: Inhibition of Penicillin-Binding Proteins
A significant application of this compound derivatives is in the development of novel antimicrobial agents. Certain derivatives have been shown to exhibit potent activity against various bacterial strains, with a primary mechanism involving the inhibition of Penicillin-Binding Proteins (PBPs).
Signaling Pathway and Mechanism
PBPs are a group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. Inhibition of these enzymes leads to defects in cell wall integrity, ultimately causing cell lysis and bacterial death. The 2-chloroacetamide moiety of the derivatives acts as a covalent modifier of a serine residue within the active site of the PBP.
The Rising Potential of Halogenated N-Phenylacetamides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Within this landscape, the halogenated N-phenylacetamide scaffold has emerged as a versatile and promising platform for the development of new drugs. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the N-phenylacetamide core profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can dramatically enhance or modulate the compound's biological activities. This in-depth technical guide provides a comprehensive overview of the current research on the antifungal, antibacterial, and anticancer properties of halogenated N-phenylacetamides, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Antifungal Activity
Halogenated N-phenylacetamides have demonstrated significant potential as antifungal agents, with several derivatives exhibiting potent activity against a range of pathogenic yeasts and molds. The data presented below summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for representative compounds.
Quantitative Antifungal Data
| Compound | Halogen | Position | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Chlorine | 2 | Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [1][2] |
| 2-chloro-N-phenylacetamide | Chlorine | 2 | Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 | [1][2] |
| 2-chloro-N-phenylacetamide | Chlorine | 2 | Aspergillus flavus | 16 - 256 | 32 - 512 | |
| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida albicans (Fluconazole-Resistant) | 32 | 64 | [3] |
| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida tropicalis (Fluconazole-Resistant) | 32 | 64 | [3] |
| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida glabrata (Fluconazole-Resistant) | 16 - 32 | 32 - 64 | [3][4] |
| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida parapsilosis (Fluconazole-Resistant) | 32 | 64 | [3] |
Antibacterial Activity
The antibacterial potential of halogenated N-phenylacetamides is an emerging area of interest. While less extensively studied than their antifungal counterparts, several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Data
| Compound | Halogen | Position | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d1) | Bromine, Chlorine | Various | E. coli | 26.7 µM | [5] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d3) | Bromine, Chlorine | Various | S. aureus | 13.4 µM | [5] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromine | 2 | Gram-positive bacteria | 2500 - 5000 | [6] |
| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | [7] |
| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Carbapenem-resistant E. cloacae (CREC) | 6.25 | [7] |
| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 | [7] |
| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Methicillin-resistant S. aureus (MRSA) | 12.5 | [7] |
Anticancer Activity
The cytotoxic effects of halogenated N-phenylacetamides against various cancer cell lines highlight their potential as novel anticancer agents. The position and nature of the halogen substituent, as well as other substitutions on the phenyl rings, play a crucial role in their potency and selectivity.
Quantitative Anticancer Data
| Compound | Halogen/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Fluoro, Nitro | PC3 (Prostate) | 52 | [8][9] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Fluoro, Nitro | PC3 (Prostate) | 80 | [8][9] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Fluoro, Nitro | MCF-7 (Breast) | 100 | [8][9] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | Bromo, Chloro | MCF-7 (Breast) | - | [5] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | Bromo, Chloro | MCF-7 (Breast) | - | [5] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | - | HCT116 (Colon) | 6.43 | [10] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | - | A549 (Lung) | 9.62 | [10] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | - | A375 (Melanoma) | 8.07 | [10] |
Experimental Protocols
General Synthesis of Halogenated N-Phenylacetamides
This protocol provides a general method for the synthesis of halogenated N-phenylacetamides via the acylation of a halogenated aniline with an acyl chloride.
Materials:
-
Appropriate halogen-substituted aniline
-
Chloroacetyl chloride (or other desired acyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)
-
Base (e.g., triethylamine or sodium acetate)
-
Distilled water
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the halogen-substituted aniline and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add the acyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 20 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure halogenated N-phenylacetamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A Based)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
Materials:
-
Fungal isolate(s)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Spectrophotometer
-
Incubator (35 °C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35 °C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the test compound and the positive control antifungal in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
MTS Assay for Cytotoxicity
This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Test compound stock solution (in DMSO)
-
MTS reagent (containing PES)
-
Microplate reader (490 nm absorbance)
-
Humidified incubator (37 °C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37 °C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Mechanisms of Action & Signaling Pathways
The biological activities of halogenated N-phenylacetamides are underpinned by their interaction with specific molecular targets and the subsequent disruption of critical cellular pathways.
Antifungal Mechanisms
Two primary mechanisms have been proposed for the antifungal activity of these compounds:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of tetrahydrofolate, arresting DNA synthesis and cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking the Research Potential of 2-chloro-N-(3-fluorophenyl)acetamide: A Technical Guide to Novel Applications
For Immediate Release
This technical guide explores the untapped research applications of 2-chloro-N-(3-fluorophenyl)acetamide, a versatile molecule with significant potential in drug discovery and agrochemical development. Drawing upon its structural features and the known bioactivities of related chloroacetamide derivatives, this document outlines promising avenues for investigation in oncology, infectious diseases, and weed management. This guide is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.
Core Compound Profile
This compound is a halogenated acetamide with the chemical formula C₈H₇ClFNO. Its structure combines a reactive chloroacetamide "warhead" with a fluorinated phenyl ring, suggesting a propensity for covalent interactions with biological targets and potential for diverse pharmacological activities.
| Property | Value | Reference |
| CAS Number | 350-81-2 | [1][2] |
| Molecular Formula | C₈H₇ClFNO | [1][2] |
| Molecular Weight | 187.60 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 122°C | [2] |
Novel Research Applications and Supporting Evidence
The unique chemical architecture of this compound positions it as a compelling candidate for several novel research applications. The following sections detail these potential applications, supported by data from analogous compounds and the established mechanisms of the chloroacetamide class.
Herbicidal Agent Targeting Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Hypothesis: this compound is a potent inhibitor of very-long-chain fatty acid (VLCFA) elongase, a key enzyme in plant growth, making it a candidate for a novel herbicide.
Chloroacetamide herbicides are known to inhibit the biosynthesis of VLCFAs, which are essential components of plant cuticular waxes and other cellular structures. This inhibition leads to a disruption in early seedling growth and is a validated herbicidal mechanism. The chloroacetamide moiety can form a covalent bond with a critical cysteine residue in the active site of VLCFA elongase, leading to irreversible inhibition.
Supporting Evidence: While specific EC₅₀ values for this compound are not readily available in the public domain, the herbicidal activity of the chloroacetamide class is well-documented. For instance, other chloroacetamide herbicides exhibit potent activity against various weed species. The proposed mechanism of action, covalent inhibition of VLCFA elongase, provides a strong rationale for investigating this compound's herbicidal efficacy.
Workflow for Assessing Herbicidal Activity and VLCFA Inhibition:
Anticancer Agent via Covalent Inhibition of Key Oncogenic Proteins
Hypothesis: The chloroacetamide moiety of this compound can be leveraged to develop covalent inhibitors targeting cysteine residues in oncogenic proteins, such as those in the MAPK and PI3K/Akt signaling pathways.
Covalent inhibitors have gained significant interest in cancer therapy due to their potential for high potency and prolonged duration of action. The chloroacetamide group is a known "warhead" that can form a stable covalent bond with the thiol group of cysteine residues. Many important signaling proteins in cancer, including kinases and transcription factors, contain accessible cysteine residues that can be targeted for inhibition.
Supporting Evidence: While direct IC₅₀ values for this compound against cancer cell lines are not widely published, studies on structurally similar phenylacetamide derivatives have shown promising cytotoxic effects. For example, certain N-phenylacetamide derivatives have demonstrated low micromolar IC₅₀ values against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways.
Signaling Pathway: Potential Inhibition of the MAPK/ERK Pathway
Signaling Pathway: Potential Inhibition of the PI3K/Akt Pathway
Antimicrobial and Antifungal Agent
Hypothesis: this compound possesses broad-spectrum antimicrobial and antifungal activity due to its ability to disrupt essential cellular processes in pathogens.
Chloroacetamide derivatives have demonstrated activity against a range of bacteria and fungi. The proposed mechanisms of action are varied but often involve the covalent modification of essential enzymes or proteins.
Supporting Evidence: Studies on N-substituted chloroacetamides have reported Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, 2-chloro-N-phenylacetamide has shown MIC values ranging from 16 to 256 µg/mL against Aspergillus flavus and 128 to 256 µg/mL against Candida species. Another analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, exhibited a MIC of 512 µg/mL against Klebsiella pneumoniae. These findings suggest that this compound is a promising candidate for antimicrobial and antifungal drug discovery.
| Compound | Organism | MIC (µg/mL) |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 |
| 2-chloro-N-phenylacetamide | Candida spp. | 128 - 256 |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 3-fluoroaniline and a slight molar excess of triethylamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add a slight molar excess of chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro VLCFA Elongase Inhibition Assay
Materials:
-
Microsomal fraction isolated from a suitable plant source (e.g., etiolated leek seedlings)
-
Test compound (this compound)
-
[¹⁴C]-malonyl-CoA (radiolabeled substrate)
-
Acyl-CoA starter substrate (e.g., C18:0-CoA)
-
Reaction buffer and cofactors (e.g., NADPH, NADH)
-
Scintillation counter
Procedure:
-
Isolate the microsomal fraction from the plant tissue by differential centrifugation.
-
Pre-incubate the microsomal fraction with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the acyl-CoA starter and [¹⁴C]-malonyl-CoA.
-
Incubate the reaction mixture at an optimal temperature for a defined time.
-
Stop the reaction and extract the fatty acids.
-
Separate the fatty acids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabel incorporated into the VLCFA products using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel herbicides, anticancer agents, and antimicrobial therapeutics. Its inherent reactivity as a covalent modifier, combined with the potential for favorable pharmacokinetic properties conferred by the fluorinated phenyl ring, warrants further investigation.
Future research should focus on:
-
Quantitative biological evaluation: Determining the EC₅₀ values for herbicidal activity against a panel of weed species and IC₅₀ values against a diverse range of cancer cell lines and microbial pathogens.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in different biological contexts.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency, selectivity, and safety profiles.
This technical guide provides a foundational framework to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic and agrochemical potential of this compound.
References
Methodological & Application
Application Notes and Protocol: Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide via the N-acylation of 3-fluoroaniline with chloroacetyl chloride. This method is a standard procedure in organic synthesis, valuable for introducing a reactive chloroacetyl group, which can serve as a handle for further molecular elaboration in drug discovery and development. The protocol includes information on necessary reagents, equipment, step-by-step procedures, safety precautions, and data presentation.
Introduction
N-acylation is a fundamental reaction in organic chemistry used to form robust amide bonds.[1] Chloroacetyl chloride is a highly reactive and economical acylating agent, making it a common choice for this transformation.[1] The resulting α-chloro acetamide product is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles, allowing for the construction of more complex molecular architectures.[1] The target compound, this compound, is a useful building block in the synthesis of various biologically active molecules. This protocol details a reliable method for its preparation using a base-mediated reaction in an organic solvent.[2]
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution reaction between 3-fluoroaniline and chloroacetyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Chemical Equation: 3-fluoroaniline + Chloroacetyl chloride → this compound + HCl
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 5.56 g (5.0 mL) | 50.0 | Purity ≥ 99% |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 5.93 g (4.2 mL) | 52.5 | Purity ≥ 98%, handle in fume hood |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5.57 g (7.7 mL) | 55.0 | Anhydrous, Purity ≥ 99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, ACS grade |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | For workup |
| Saturated NaCl (brine) | NaCl(aq) | - | ~50 mL | - | For workup |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5-10 g | - | For drying |
| Ethanol (or Ethyl Acetate/Hexane) | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel (250 mL or 500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Protocol
Reaction Setup
-
Set up a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Place the flask in an ice-water bath on a magnetic stirrer.
-
To the flask, add 3-fluoroaniline (5.56 g, 50.0 mmol) and anhydrous dichloromethane (DCM, 80 mL).
-
Add triethylamine (5.57 g, 55.0 mmol) to the flask. Stir the solution until all components are fully dissolved.
Addition of Chloroacetyl Chloride
-
In a separate dry container, prepare a solution of chloroacetyl chloride (5.93 g, 52.5 mmol) in anhydrous DCM (20 mL).
-
Transfer this solution to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred 3-fluoroaniline solution over a period of 20-30 minutes.[3] Maintain the internal reaction temperature between 0-5 °C using the ice bath.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.[2]
Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7).
-
Spot the TLC plate with the starting material (3-fluoroaniline) and the reaction mixture.
-
The reaction is considered complete upon the disappearance of the 3-fluoroaniline spot.
Workup and Isolation
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Deionized water (50 mL).[3]
-
Saturated NaCl (brine) solution (50 mL) to aid in phase separation.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.
Purification
-
Purify the crude solid by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexane.[3]
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
The expected product, this compound, is a solid with a reported melting point of 122°C.[4]
Safety and Hazard Information
Always perform this experiment in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5]
-
Chloroacetyl chloride: Highly corrosive, toxic, and a potent lachrymator. Reacts violently with water and alcohols. Handle with extreme care in a fume hood.
-
3-Fluoroaniline: Toxic if swallowed or in contact with skin. Handle with care.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Halogenated and non-halogenated waste streams should be segregated.
Visualization of Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Chloroacetylation of 3-Fluoroaniline to Synthesize 2-Chloro-N-(3-fluorophenyl)acetamide
Introduction
The chloroacetylation of aromatic amines is a fundamental reaction in organic synthesis, yielding N-aryl-2-chloroacetamide derivatives. These compounds are valuable intermediates in the production of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] 3-Fluoroaniline serves as a key starting material for various therapeutic agents.[2] Its chloroacetylation produces 2-Chloro-N-(3-fluorophenyl)acetamide, a crucial precursor for further molecular elaboration. This document provides a detailed, step-by-step protocol for this synthesis, emphasizing safe laboratory practices and reproducible methodology.
Principle of the Method
The synthesis involves the nucleophilic acyl substitution reaction between 3-fluoroaniline and chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. A subsequent deprotonation, typically facilitated by a mild base or an excess of the aniline starting material, neutralizes the intermediate and yields the final amide product, this compound, along with a hydrochloride salt byproduct. The reaction is typically performed in an inert solvent at controlled temperatures to manage its exothermic nature.
Experimental Protocols
Safety Precautions
Extreme caution must be exercised when handling the reagents for this synthesis.
-
Chloroacetyl chloride: This substance is highly corrosive, toxic, and a potent lachrymator (tear-inducing agent).[3] Exposure through inhalation, ingestion, or skin contact is hazardous and can cause severe burns to the skin, eyes, and respiratory system.[4][5] In severe cases, exposure can lead to pulmonary edema, a medical emergency.[6][7] All manipulations must be conducted within a certified chemical fume hood.
-
3-Fluoroaniline: This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[8][9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Ensure an appropriate respirator is available.[8]
Materials and Reagents
The following tables summarize the required materials and their relevant properties.
Table 1: Physicochemical and Safety Data for Key Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | Harmful if swallowed, skin/eye irritant[8][9] |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Corrosive, toxic, lachrymator[3][5] |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | General laboratory safety |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive, flammable |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |
Table 2: Equipment and Consumables
| Equipment | Consumables |
| Three-neck round-bottom flask (250 mL) | Magnetic stir bar |
| Magnetic stir plate with heating/cooling | Glass funnels |
| Dropping funnel | Filter paper |
| Reflux condenser | pH paper |
| Ice bath | Glassware for filtration |
| Buchner funnel and flask | Spatulas |
| Beakers and graduated cylinders | Weighing boats |
Detailed Synthesis Protocol
This protocol is adapted from general procedures for the chloroacetylation of aminophenols and anilines.[10]
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, prepare a saturated solution of sodium acetate by dissolving it in 60 mL of glacial acetic acid.
-
Fit the flask with a dropping funnel and a reflux condenser. Place the entire setup on a magnetic stir plate within a chemical fume hood.
-
Begin stirring and cool the solution to between 0°C and -5°C using an ice-salt bath.
-
-
Addition of 3-Fluoroaniline:
-
Slowly add 2.18 g (0.02 mol) of 3-fluoroaniline to the cooled acetic acid solution. Maintain the temperature below 5°C during the addition.
-
-
Addition of Chloroacetyl Chloride:
-
Measure 1.6 mL (0.02 mol) of chloroacetyl chloride into the dropping funnel.
-
Add the chloroacetyl chloride dropwise to the reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction below 5°C to prevent side reactions and control the exotherm.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.[10] The formation of a precipitate is expected.
-
-
Product Isolation and Purification:
-
Pour the reaction mixture into 150 mL of ice-cold water with stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with two portions of cold water (2 x 50 mL) to remove any remaining acetic acid and salts.
-
The crude product can be further purified by recrystallization from 95% ethanol to yield white or off-white crystals of this compound.[11]
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterize the final product using standard analytical techniques such as Melting Point, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.
-
Diagrams
Reaction Pathway
The chemical transformation is a nucleophilic acyl substitution.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 3-Fluoroaniline | 372-19-0 [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. 3-氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. media.neliti.com [media.neliti.com]
- 11. ijpsr.info [ijpsr.info]
Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-(3-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques and detailed protocols for the characterization of 2-chloro-N-(3-fluorophenyl)acetamide. The methodologies outlined are essential for purity assessment, structural elucidation, and quality control during drug development and research.
Introduction
This compound is a substituted acetamide that serves as a key intermediate in organic synthesis. Its precise characterization is crucial to ensure the identity, purity, and quality of the compound for its intended application. This application note details the use of chromatographic and spectroscopic techniques for a thorough analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related isomers is presented in Table 1.
Table 1: Physicochemical Properties of 2-chloro-N-(substituted-phenyl)acetamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-chloro-N-(2-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | [1] |
| This compound | C₈H₇ClFNO | 187.60 | |
| 2-chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | [2][3] |
| 2-chloro-N-(3-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.05 | [4] |
Chromatographic Analysis
Chromatographic techniques are fundamental for separating and quantifying this compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purity determination and quantification of this compound. A representative method is detailed below.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, a starting point could be a 50:50 (v/v) mixture. For mass spectrometry compatible methods, formic acid can be used as an additive instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Presentation
The results of the HPLC analysis, including retention time, peak area, and calculated purity, should be recorded.
Table 2: Representative HPLC Data
| Parameter | Value |
| Retention Time (tᵣ) | To be determined experimentally |
| Purity (%) | > 98% (typical) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the identification and quantification of volatile impurities. Due to the relatively low volatility of the analyte, derivatization may be necessary to improve its chromatographic properties.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. If derivatization is required, silylation is a common approach for compounds with active hydrogens.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Acquire standard ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
Expected Spectral Data
Based on analogous compounds, the following spectral features are anticipated. For instance, in a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the methylene protons (-CH₂Cl) appear as a singlet at 4.21 ppm, and the aromatic protons are observed as a multiplet between 6.76-7.34 ppm in DMSO-d₆. The amide proton (NH) is expected as a singlet around 10.23 ppm.[5]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂Cl | ~4.2 | ~43 |
| Aromatic C-H | 7.0 - 7.8 (multiplet) | 110 - 140 |
| Aromatic C-F | - | 160 - 165 (d, ¹JCF) |
| Aromatic C-N | - | ~140 |
| C=O | - | ~165 |
| N-H | ~10.3 (singlet) | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Absorption Bands
Characteristic absorption bands are expected for the N-H, C=O, C-N, C-Cl, and C-F bonds. For a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic peaks were observed at 3200 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=O stretch).[5]
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3250 - 3350 | N-H stretch |
| 1660 - 1680 | C=O stretch (Amide I) |
| 1520 - 1550 | N-H bend (Amide II) |
| 1200 - 1300 | C-N stretch |
| 1000 - 1400 | C-F stretch |
| 700 - 800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, which can be coupled with HPLC (LC-MS) or a direct infusion source.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Analysis Mode: Both positive and negative ion modes should be explored.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and perform fragmentation analysis (MS/MS) to elucidate the structure.
Expected Fragmentation
The molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected. Common fragmentation pathways would involve the loss of the chloroacetyl group or cleavage of the amide bond. For 2-chloro-N-(4-hydroxyphenyl)acetamide, the [M-H]⁺ ion was observed.[5]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation and information on the three-dimensional arrangement of the molecule in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals of suitable quality can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, chloroform).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
Representative Crystallographic Data
For the related compound 2-chloro-N-(4-fluorophenyl)acetamide, the crystal system is monoclinic with the space group Cc.[2][3] Similar parameters would be expected for the 3-fluoro isomer.
Table 5: Representative Crystal Data for a Related Isomer
| Parameter | 2-chloro-N-(4-fluorophenyl)acetamide |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 4.7410 (9) |
| b (Å) | 20.062 (4) |
| c (Å) | 8.9860 (18) |
| β (°) | 99.60 (3) |
| V (ų) | 842.7 (3) |
| Z | 4 |
| Data from Kang et al., 2008[2][3] |
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General analytical workflow for this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
- 1. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 2-chloro-N-(3-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Chloroacetamide derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This document provides detailed protocols for the initial antimicrobial screening of 2-chloro-N-(3-fluorophenyl)acetamide , a compound of interest for further investigation.
The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of novel compounds.[1][2][3] These include the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of antimicrobial activity through agar well diffusion. These methods are fundamental in the preliminary evaluation of new chemical entities for their potential as antimicrobial agents.[4][5] Studies on similar N-(substituted phenyl)-2-chloroacetamides have shown that their biological activity can vary based on the position of substituents on the phenyl ring, with halogenated compounds demonstrating significant activity.[6] Specifically, chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
Data Presentation
Effective and standardized data presentation is crucial for comparing the antimicrobial efficacy of test compounds. The following tables provide a clear and structured format for summarizing quantitative data obtained from the antimicrobial screening assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | User-defined range | Vancomycin | Experimental Value |
| Escherichia coli | Gram-negative | User-defined range | Ciprofloxacin | Experimental Value |
| Candida albicans | Fungal | User-defined range | Fluconazole | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | User-defined range | Meropenem | Experimental Value |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | User-defined range | Linezolid | Experimental Value |
Table 2: Zone of Inhibition for this compound
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of this compound | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | Gram-positive | User-defined | Vancomycin | Experimental Value | Experimental Value |
| Escherichia coli | Gram-negative | User-defined | Ciprofloxacin | Experimental Value | Experimental Value |
| Candida albicans | Fungal | User-defined | Fluconazole | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | User-defined | Meropenem | Experimental Value | Experimental Value |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | User-defined | Linezolid | Experimental Value | Experimental Value |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the antimicrobial screening of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][8]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[9]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth media[8]
-
Sterile 96-well microtiter plates[8]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Compound Preparation and Serial Dilution: [8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.
-
Add 100 µL of the working stock of the test compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Do not add inoculum to well 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[8]
-
-
Reading Results:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
-
Protocol 2: Agar Well Diffusion Assay
This assay is a qualitative method to assess the antimicrobial activity of a compound by measuring the zone of inhibition around a well containing the compound.[2][3]
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotics
-
Solvent for the test compound
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Evenly swab the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer or a wide-bore pipette tip, create uniform wells in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the prepared solution of this compound to a designated well.
-
Add the positive control antibiotic to another well and the solvent control to a third well.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the compound to diffuse into the agar.
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. benchchem.com [benchchem.com]
- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-chloro-N-(3-fluorophenyl)acetamide in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-chloro-N-(3-fluorophenyl)acetamide is a halogenated acetamide derivative that serves as a critical building block in the synthesis of various pharmaceutically active compounds.[1] Its structure, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a versatile intermediate for constructing more complex molecular architectures, particularly heterocyclic systems found in modern targeted therapies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for kinase inhibitors used in oncology.
Synthesis of the Intermediate: this compound
The primary synthesis of the title compound is achieved through a nucleophilic acyl substitution reaction between 3-fluoroaniline and 2-chloroacetyl chloride.[1][2] This straightforward and efficient method provides the foundation for its subsequent applications.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-fluoroaniline and 2-chloroacetyl chloride.
Materials:
-
3-fluoroaniline
-
2-chloroacetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Add sodium acetate (1.1 eq) to the solution and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 2-chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Logical Workflow for Synthesis of the Intermediate
Application in Heterocyclic Synthesis: Precursor to a Dabrafenib Intermediate
A primary application of this compound is in the Hantzsch thiazole synthesis. It reacts with a thioamide to form a substituted aminothiazole ring, a core structure in several kinase inhibitors. This section details its use in synthesizing a key intermediate for Dabrafenib, a potent BRAF inhibitor.
Dabrafenib's Mechanism of Action: Dabrafenib targets the mutated BRAF protein, specifically the V600E mutation, which is prevalent in certain cancers like melanoma.[3][4] By inhibiting mutant BRAF, Dabrafenib blocks the downstream signaling of the MAPK/ERK pathway, leading to reduced cancer cell proliferation and survival.[4][5][6]
Signaling Pathway: MAPK/ERK Pathway Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and division.[7] Mutations in proteins like RAS or BRAF can lead to its constitutive activation, driving tumorigenesis.[3][6] Dabrafenib (a BRAF inhibitor) and other drugs like Trametinib and Binimetinib (MEK inhibitors) target this pathway at different points.[5][8][9]
Experimental Protocol: Synthesis of a Thiazole Intermediate
Objective: To synthesize an aminothiazole intermediate via the Hantzsch reaction using this compound. While direct synthesis protocols for Dabrafenib from this exact starting material are proprietary, this protocol represents a valid and analogous synthetic route to a key structural motif.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The resulting aminothiazole product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of N-aryl chloroacetamides and their subsequent conversion to aminothiazoles. Yields are representative and can vary based on scale and specific substrates.
| Step | Reactants | Key Reagents/Solvents | Temp (°C) | Time (h) | Typical Yield (%) |
| Intermediate Synthesis | 3-fluoroaniline, 2-chloroacetyl chloride | Acetic Acid, NaOAc | 0 to RT | 2-4 | 80-90 |
| Thiazole Formation | This compound, Thiourea | Ethanol, NaHCO₃ | ~78 | 6-8 | 70-85 |
Safety and Handling
This compound and related chloroacetamide compounds should be handled with care. They are typically classified as irritants and may be harmful if swallowed or inhaled.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11] Work in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
Inhalation: Move the person into fresh air and keep comfortable for breathing.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is particularly evident in the construction of heterocyclic cores, such as the aminothiazole ring system, which is fundamental to the structure of important oncology drugs like Dabrafenib. The synthetic protocols provided herein are robust and efficient, enabling researchers to access key pharmaceutical building blocks. Adherence to proper safety protocols is essential when handling this and all related chemical reagents.
References
- 1. Buy this compound | 350-81-2 [smolecule.com]
- 2. ijpsr.info [ijpsr.info]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 5. researchgate.net [researchgate.net]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 9. Trametinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-N-(3-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(3-fluorophenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive chloroacetamide moiety and a substituted phenyl ring, allows for diverse downstream functionalization. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, with a focus on scalability, safety, and purity. The presented methodology is intended to be a reliable resource for researchers requiring a robust and reproducible synthesis.
Data Presentation
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 0.50 | 1.0 | 55.56 g (50.5 mL) |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.55 | 1.1 | 62.12 g (44.7 mL) |
| Triethylamine | C₆H₁₅N | 101.19 | 0.60 | 1.2 | 60.71 g (83.6 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 500 mL |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | - | As required |
| Deionized Water | H₂O | 18.02 | - | - | As required |
Table 2: Product Characterization
| Property | Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 121-123 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.25 (s, 1H, NH), 7.58 (t, J = 2.0 Hz, 1H), 7.31 (dt, J = 8.0, 6.4 Hz, 1H), 7.19 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 6.91 (tdd, J = 8.0, 2.4, 0.8 Hz, 1H), 4.23 (s, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.2, 163.0 (d, J = 245.5 Hz), 139.3 (d, J = 9.9 Hz), 130.4 (d, J = 8.9 Hz), 114.8, 110.1 (d, J = 21.2 Hz), 107.8 (d, J = 25.3 Hz), 42.9 |
| IR (KBr, cm⁻¹) | 3290 (N-H stretch), 1670 (C=O stretch, Amide I), 1615, 1550 (aromatic C=C stretch), 780 (C-Cl stretch) |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol details the synthesis of this compound on a 0.50 mole scale.
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel (250 mL)
-
Thermometer
-
Ice-water bath
-
Buchner funnel and filter flask (2 L)
-
Beakers (2 L, 1 L)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene)
Reagents:
-
3-Fluoroaniline (0.50 mol, 55.56 g)
-
Chloroacetyl chloride (0.55 mol, 62.12 g)
-
Triethylamine (0.60 mol, 60.71 g)
-
Dichloromethane (DCM), anhydrous (500 mL)
-
Ethanol, 95%
-
Deionized water
-
Crushed ice
Procedure:
-
Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Solution: To the flask, add 3-fluoroaniline (0.50 mol) and anhydrous dichloromethane (400 mL). Begin stirring the solution and allow it to cool to 0-5 °C.
-
Base Addition: Once the solution has cooled, add triethylamine (0.60 mol) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.
-
Acylation: Dissolve chloroacetyl chloride (0.55 mol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 1-1.5 hours. Maintain the reaction temperature between 0-5 °C throughout the addition. A precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3). The reaction is complete when the starting aniline spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a 2 L beaker containing 500 g of crushed ice and 500 mL of deionized water. Stir vigorously for 15 minutes.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 200 mL of 1 M HCl, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 1 L beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. A 1:1 mixture of ethanol and water can also be effective for recrystallization.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
-
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Safety Precautions
-
3-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It can cause skin irritation and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Chloroacetyl Chloride: Corrosive and lachrymatory. It reacts violently with water and is toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Always handle this reagent in a fume hood with extreme care, using a syringe or dropping funnel for transfers.
-
Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and conditions for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material (3-fluoroaniline) is still present, consider extending the reaction time or gently heating the mixture.[1]
-
Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture. Using old or improperly stored chloroacetyl chloride can lead to the formation of chloroacetic acid, which will not participate in the desired reaction. Always use a fresh or properly stored bottle of the acylating agent.
-
Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2] If the base is insufficient or not strong enough, the HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used. For less reactive systems, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be beneficial.[3]
-
Suboptimal Temperature: While the reaction is often performed at low temperatures (0 °C) to control its exothermicity, sometimes gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, especially if the aniline is not very reactive. However, be cautious as excessive heat can lead to side reactions.
-
Poor Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maximize the contact between reactants.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are some potential side reactions and how to mitigate them:
-
Di-acylation: Although less common with anilines, it's possible for the product to undergo a second acylation, especially if a large excess of chloroacetyl chloride is used under forcing conditions. To avoid this, use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture.
-
Reaction with Solvent: Some solvents can react with chloroacetyl chloride. Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are generally suitable choices.[3][4][5][6]
-
Hydrolysis of Chloroacetyl Chloride: As mentioned, moisture will hydrolyze chloroacetyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent this.
Q3: The work-up procedure seems to be causing a loss of product. How can I optimize the isolation and purification steps?
A3: Product loss during work-up and purification is a frequent challenge. Consider the following:
-
Aqueous Work-up: When quenching the reaction with water, do so carefully at a low temperature to avoid hydrolysis of the product. The organic layer should be thoroughly separated and washed with brine to remove residual water before drying with an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Purification Method:
-
Recrystallization: This is often the most effective method for purifying solid products.[7][8] Ethanol is a commonly used solvent for recrystallizing N-aryl acetamides.[1][2] The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.[7][8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of n-hexane and ethyl acetate is often a good starting point for elution.[4]
-
Q4: My starting 3-fluoroaniline is dark in color. Will this affect my reaction?
A4: Yes, the dark color of aniline derivatives often indicates oxidation, which can lead to impurities in your final product. It is recommended to purify the 3-fluoroaniline by distillation under reduced pressure before use.
Data Presentation
The following table summarizes yields of similar N-acylation reactions under various conditions to provide a comparative overview.
| Amine | Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-fluoro-3-nitroaniline | Chloroacetyl chloride | Triethylamine | Chloroform | 0 °C to RT | 20 | 80 | [5][6] |
| Aniline | Chloroacetyl chloride | - | Phosphate Buffer (pH 7.4) | Room Temp. | 0.25 | 92 | [3] |
| 4-Methylaniline | Chloroacetyl chloride | - | Phosphate Buffer (pH 7.4) | Room Temp. | 0.25 | 94 | [3] |
| Substituted aryl amine | Chloroacetyl chloride | DBU | THF | Ice-salt bath | - | - | [3] |
| Aryl amine | Chloroacetyl chloride | Triethylamine | Benzene | Reflux | 2 | - | [2] |
| 4-Aminophenol | Chloroacetyl chloride | - | Acetic Acid | Ice-bath to RT | 0.5 | 89 | [9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Synthesis of 2-chloro-N-aryl-acetamide in an Organic Solvent
This protocol is adapted from the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and can be applied to 3-fluoroaniline.[5][6]
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous chloroform (CHCl3) or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-fluoroaniline (e.g., 20 mmol) and triethylamine (e.g., 24 mmol) in 20 mL of anhydrous chloroform.
-
Cool the mixture to 0 °C in an ice bath with constant stirring.
-
Slowly add a solution of chloroacetyl chloride (e.g., 24 mmol) in 5 mL of anhydrous chloroform to the reaction mixture dropwise using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate mobile phase).[6] The reaction may take up to 20 hours to complete.[5][6]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic phase sequentially with water (3 x 25 mL) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the solid product by recrystallization, for example, from an ethanol/water mixture.[6]
Protocol 2: Purification by Recrystallization
This is a general procedure for the purification of the crude product.[7][8]
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize yield, the flask can be placed in an ice bath after crystallization at room temperature appears complete.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
Reaction Pathway
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common synthesis issues.
References
- 1. ijpsr.info [ijpsr.info]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benchchem.com [benchchem.com]
- 4. irejournals.com [irejournals.com]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the chloroacetylation of anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chloroacetylation of anilines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chloroacetylation of anilines, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish.[1] |
| Protonation of Aniline | The hydrochloric acid (HCl) byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2] Use an appropriate acid scavenger (base) to neutralize the HCl formed.[1][2] |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture ingress.[1] |
| Poor Nucleophilicity of Aniline | Anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and may react slowly.[3][4] While the reaction may not go to completion, good yields based on the recovered starting material can often be achieved.[3][4] |
| Improper Base Selection | The choice of base is critical. Weak bases may not effectively scavenge the HCl, while overly strong or nucleophilic bases can lead to side reactions.[1] Triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to result in low yields, whereas 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and pyridine are more effective.[2][5] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Diacylation | Using a large excess of chloroacetyl chloride can lead to the formation of a diacylated product. Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the aniline without promoting diacylation.[1] |
| O-acylation (for hydroxyanilines) | In the presence of a hydroxyl group (e.g., in aminophenols), both N- and O-acylation can occur, especially in organic solvents with bases like pyridine or TEA.[3][4] Performing the reaction in a phosphate buffer has been shown to be highly selective for N-acylation.[3][4] |
| Side reactions from base | Some bases can act as nucleophiles and react with chloroacetyl chloride. Use a non-nucleophilic base such as DBU or pyridine.[1][5] |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is soluble in the aqueous phase | If the product does not precipitate from the reaction mixture (especially in aqueous media), it can be extracted with an organic solvent like ethyl acetate.[6] |
| Presence of impurities | If the crude product contains significant impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[1] For persistent impurities, column chromatography may be necessary.[1][5] |
| Product loss during workup | Minimize the number of transfers and ensure proper phase separation during extractions to avoid mechanical loss of the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the chloroacetylation of a simple aniline?
A1: Optimal conditions can vary depending on the specific aniline and the desired scale. However, two highly effective and rapid methods have been reported:
-
Aqueous Phosphate Buffer: This environmentally friendly method avoids hazardous organic solvents and often results in high yields (90-95%) within 15-20 minutes. The product frequently precipitates directly from the reaction mixture, simplifying isolation.[3][6][7]
-
DBU in THF: Using a catalytic amount of DBU in THF can also provide high yields (75-95%) at room temperature within 3-6 hours.[5][8]
Q2: How does the substituent on the aniline ring affect the reaction?
A2: The electronic nature of the substituent significantly impacts the nucleophilicity of the aniline and thus the reaction rate.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally leading to faster reactions and higher yields.[6]
-
Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) decrease the nucleophilicity of the aniline. Reactions with anilines bearing strong electron-withdrawing groups may be sluggish and may not proceed to completion.[3][4]
Q3: Can I perform the chloroacetylation selectively in the presence of other functional groups?
A3: Yes, high chemoselectivity can be achieved under specific conditions.
-
Alcohols and Phenols: N-chloroacetylation can be performed selectively in the presence of alcohol and phenol moieties by conducting the reaction in a phosphate buffer.[9][10] In contrast, using organic solvents can lead to a mixture of N- and O-acylated products.[10]
-
Aliphatic Amines: Interestingly, in a competitive reaction in a phosphate buffer, anilines react preferentially over more basic aliphatic amines like benzylamine. The use of FeCl₃ can further suppress the reactivity of the aliphatic amine.[3]
Q4: My aniline starting material is old and discolored. Should I purify it before the reaction?
A4: Yes, it is highly recommended to purify aged aniline. Aniline is prone to air oxidation, which forms colored impurities that can interfere with the reaction and contaminate the product. Purification can be achieved by distillation, potentially at reduced pressure, after drying with KOH or CaH₂.[11]
Q5: What is the mechanism of the chloroacetylation of anilines?
A5: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-substituted chloroacetamide and HCl.[2]
Data Presentation: Comparison of Reaction Conditions
Table 1: N-Acylation of Anilines and Amines in Phosphate Buffer [6]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
Table 2: Effect of Base and Solvent on Chloroacetylation of Aniline
| Entry | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | DBU (0.2) | THF | 3-6 h | 75-95 | [2][5][8] |
| 2 | TEA | THF | >10 h | Low Yield | [2][5] |
| 3 | DABCO | THF | >10 h | Low Yield | [2][5] |
| 4 | Pyridine (1.0) | CH₂Cl₂ | N/A | High Yield | [2][10] |
| 5 | Propylene Oxide (2.0) | Phosphate Buffer | 20 min | 86-95 | [2][10] |
Experimental Protocols
Protocol 1: Chloroacetylation in Aqueous Phosphate Buffer [6]
Materials:
-
Substituted Aniline (1 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1 mmol) in the phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product is soluble, extract it with an appropriate organic solvent (e.g., ethyl acetate).
Protocol 2: Chloroacetylation using DBU in THF [5]
Materials:
-
Substituted Aniline (6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Chloroacetyl chloride (6.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask (50 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Dissolve the substituted aniline (6 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product and wash it with water.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. figshare.com [figshare.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 2-chloro-N-(3-fluorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-chloro-N-(3-fluorophenyl)acetamide from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride. Potential byproducts include:
-
Unreacted 3-fluoroaniline: This can occur if the reaction does not go to completion.
-
Unreacted chloroacetyl chloride: Excess reactant may remain. It is often quenched and removed during workup.
-
Diacylated byproduct: The aniline nitrogen can be acylated twice, leading to the formation of N-(chloroacetyl)-N-(3-fluorophenyl)chloroacetamide.
-
Hydrolysis products: Chloroacetyl chloride can react with any moisture present to form chloroacetic acid. Hydrochloric acid is also a byproduct of the primary reaction.[1][2]
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most commonly cited and effective method for purifying 2-chloro-N-(aryl)acetamides.[3][4] A mixture of ethanol and water is frequently used as the solvent system.[5] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce the formation of pure crystals.
Q3: How can I remove unreacted 3-fluoroaniline from my product?
A3: Unreacted 3-fluoroaniline, being basic, can be removed by washing the crude product with a dilute acidic solution, such as dilute hydrochloric acid. This will convert the aniline into a water-soluble salt, which can then be separated in the aqueous phase.
Q4: My purified product is still showing a broad melting point range. What could be the issue?
A4: A broad melting point range typically indicates the presence of impurities.[6] If you have already performed a recrystallization, consider the following:
-
Incomplete removal of byproducts: One of the byproducts mentioned in Q1 may still be present.
-
Solvent inclusion: The crystals may have trapped solvent molecules. Ensure the crystals are thoroughly dried under vacuum.
-
Polymorphism: While less common, the compound may exist in different crystalline forms, each with a distinct melting point.
Q5: Is column chromatography a suitable alternative for purification?
A5: Yes, column chromatography can be an effective method for purifying this compound, especially for removing closely related impurities that are difficult to separate by recrystallization. A silica gel stationary phase is typically used. The mobile phase is usually a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or ether).[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent.[8] The solution is supersaturated, and the compound is coming out of solution too quickly. | Add a small amount of the better solvent (ethanol) to the hot solution to increase the solubility. Ensure the solution is not cooled too rapidly.[7] |
| No Crystal Formation | The solution is not saturated. Too much solvent was used.[9] The cooling process is too rapid. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9] If too much solvent was used, gently heat the solution to evaporate some of the solvent to reach saturation.[10] Allow the solution to cool slowly and undisturbed.[11] |
| Low Yield | Too much solvent was used, leading to significant product loss in the mother liquor.[7][9] The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] Always wash the collected crystals with ice-cold recrystallization solvent.[9] The mother liquor can be concentrated and a second crop of crystals can be collected. |
| Colored Impurities in Crystals | The crude product contains colored impurities that co-crystallize. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The polarity of the mobile phase is either too high or too low. The column was not packed properly, leading to channeling. | Optimize the mobile phase composition by running thin-layer chromatography (TLC) first. A good starting point for N-aryl acetamides is a mixture of ethyl acetate and hexane.[7] Ensure the column is packed uniformly without any air bubbles. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective. |
| Tailing of Peaks | The compound is interacting too strongly with the stationary phase. The compound may be slightly acidic or basic. | Add a small amount of a modifier to the mobile phase. For example, a trace amount of triethylamine can be added to neutralize acidic sites on the silica gel if the compound is basic. |
Data Presentation
The following table summarizes typical data for the purification of 2-chloro-N-(aryl)acetamides, which can be used as a reference for this compound.
| Compound | Purification Method | Solvent System | Yield (%) | Melting Point (°C) | Purity Improvement |
| 2-chloro-N-(3-chlorophenyl)acetamide | Recrystallization | 95% Ethanol | 70.32 | 98-100 | - |
| 2-chloro-N-(2-chlorophenyl)acetamide | Recrystallization | 95% Ethanol | 82.14 | 65-67 | - |
| 2-chloro-N-(2-methoxyphenyl)acetamide | Recrystallization | 95% Ethanol | 59.62 | 40-42 | - |
| 2-chloro-N-(4-nitrophenyl)acetamide | Recrystallization | 95% Ethanol | 23.90 | 180-183 | - |
| Chloroacetamide | Recrystallization | Water | ~80 (after recrystallization) | 119-120 | From 118-119 (crude) |
Data compiled from various sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. ijpsr.info [ijpsr.info]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
identifying and minimizing side reactions in 2-chloro-N-(3-fluorophenyl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of chloroacetyl chloride: Presence of moisture in reagents or solvent.[1][2] 3. Loss during work-up: Product partially soluble in the aqueous phase. 4. Suboptimal stoichiometry: Incorrect molar ratio of reactants. | 1. Monitor the reaction by TLC or HPLC to ensure completion. If necessary, extend the reaction time or gradually increase the temperature. 2. Use anhydrous solvents and freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Saturate the aqueous phase with brine (saturated NaCl solution) during extraction to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent. 4. Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the starting amine. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or side products can act as a crystallization inhibitor. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under high vacuum. |
| Product is Colored (e.g., pink, brown) | 1. Oxidation of 3-fluoroaniline: Aromatic amines are susceptible to air oxidation, which can form colored impurities. 2. Impurities in starting materials: The 3-fluoroaniline starting material may already contain colored impurities. | 1. Perform the reaction under an inert atmosphere. 2. Purify the 3-fluoroaniline by distillation before use if it is discolored. 3. Treat a solution of the crude product with activated charcoal.[3] 4. Purify by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[1] |
| Presence of a Major Side Product | 1. Diacylation: The nitrogen of the newly formed amide attacks another molecule of chloroacetyl chloride. This is more likely with excess chloroacetyl chloride or at higher temperatures. 2. Hydrolysis product: Formation of chloroacetic acid from the reaction of chloroacetyl chloride with water.[4] | 1. Maintain a reaction temperature at or below room temperature. Add the chloroacetyl chloride dropwise to the solution of 3-fluoroaniline to avoid localized high concentrations. Use a precise stoichiometry of reagents. 2. Ensure anhydrous reaction conditions. The chloroacetic acid can be removed by a basic wash (e.g., with sodium bicarbonate solution) during the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the hydrolysis of chloroacetyl chloride into chloroacetic acid.[1][4] This occurs if there is any moisture present in the reaction setup, solvents, or reagents. This side reaction not only consumes the acylating agent, leading to a lower yield of the desired product, but the resulting chloroacetic acid can also complicate the purification process.
Q2: How can I prevent the formation of the diacylated side product, N,N-bis(chloroacetyl)-3-fluoroaniline?
A2: The formation of the diacylated product can be minimized by controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a molar ratio of 3-fluoroaniline to chloroacetyl chloride of approximately 1:1.05 or 1:1.1. A large excess of chloroacetyl chloride should be avoided.
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature. Exothermic reactions can lead to localized heating, which can promote diacylation.[5]
-
Slow Addition: Add the chloroacetyl chloride dropwise to the solution of 3-fluoroaniline to prevent a high local concentration of the acylating agent.
Q3: My final product has a persistent pink or brownish color. How can I remove it?
A3: Colored impurities in the synthesis of N-aryl acetamides often arise from the oxidation of the starting aniline.[1] To remove the color, you can try the following purification techniques:
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Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter the hot solution to remove the charcoal. The desired product can then be recovered by crystallization.[3]
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Recrystallization: Recrystallize the product from a suitable solvent system. Common choices include ethanol/water or toluene. This process can be repeated until a colorless product is obtained.
-
Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.
Q4: What is the role of the base in this reaction, and which one should I use?
A4: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. Common bases for this reaction include:
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Triethylamine (TEA): A commonly used organic base that is soluble in many organic solvents.
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Pyridine: Another organic base that can also act as a catalyst in some cases.
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Aqueous base (e.g., NaHCO₃, Na₂CO₃): In a biphasic system (e.g., dichloromethane and water), an inorganic base can be used to neutralize the HCl in the aqueous phase. This is often referred to as the Schotten-Baumann condition.
The choice of base can depend on the specific reaction conditions and the desired work-up procedure. For a simple, single-phase reaction, triethylamine is a common and effective choice.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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3-Fluoroaniline
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Chloroacetyl chloride
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (or another suitable aprotic solvent)
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1 M Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate or sodium sulfate
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add chloroacetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.[6]
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
References
- 1. biotage.com [biotage.com]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijpsr.info [ijpsr.info]
managing temperature control in the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide.
I. Troubleshooting Guide: Temperature Control Issues
The synthesis of this compound via the reaction of 3-fluoroaniline with chloroacetyl chloride is a highly exothermic process. Failure to maintain adequate temperature control can lead to reduced yield, impurity formation, and potential safety hazards. This guide addresses common temperature-related issues.
Issue 1: Rapid Temperature Increase During Chloroacetyl Chloride Addition
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Observation: The reaction temperature rises rapidly and uncontrollably (exceeds 5-10°C) upon addition of chloroacetyl chloride.
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Potential Causes:
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Addition rate of chloroacetyl chloride is too fast.
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Inadequate cooling or stirring.
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Insufficient solvent volume to dissipate heat.
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Immediate Actions:
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Immediately stop the addition of chloroacetyl chloride.
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Increase the efficiency of the cooling bath (e.g., add more ice/salt or switch to a colder bath like dry ice/acetone).
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Increase the stirring rate to improve heat transfer.
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-
Corrective Measures for Future Experiments:
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Add the chloroacetyl chloride dropwise or via a syringe pump over a longer period.
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Ensure the reaction flask is adequately submerged in the cooling bath.
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Use a larger volume of solvent to create a more dilute reaction mixture.
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Issue 2: Formation of a Tarry, Insoluble Byproduct
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Observation: The reaction mixture becomes thick, dark, and difficult to stir, with the formation of a tar-like substance instead of a clear solution or a crystalline product.
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Potential Causes:
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Significant temperature excursion above the recommended range, leading to polymerization of reactants or products.
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Reaction of the product with excess chloroacetyl chloride at elevated temperatures.
-
-
Troubleshooting:
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It is often difficult to salvage a reaction at this stage. The focus should be on preventing recurrence.
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If a small amount of product is potentially salvageable, attempt to quench the reaction with cold water and extract with a suitable organic solvent. Purification will likely be challenging.
-
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Prevention:
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Strict adherence to slow, controlled addition of chloroacetyl chloride at low temperatures (0-5°C).
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Use of a slight excess of the amine or precise stoichiometric amounts to avoid excess chloroacetyl chloride.
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Issue 3: Low Yield of the Desired Product
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Observation: The isolated yield of this compound is significantly lower than expected.
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Potential Causes:
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Hydrolysis of Chloroacetyl Chloride: If the reaction is not conducted under anhydrous conditions, or if the temperature is too high, the chloroacetyl chloride can hydrolyze to chloroacetic acid, which will not react with the amine.
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Side Reactions: Elevated temperatures can promote the formation of side products, consuming the starting materials. One common side reaction is diacylation, where the already formed product reacts with another molecule of chloroacetyl chloride.
-
-
Corrective Actions:
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Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
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Use anhydrous solvents.
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Maintain the reaction temperature strictly within the recommended range.
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| Parameter | Recommended Condition | Consequence of Deviation |
| Addition Temperature | 0-5°C | Rapid, uncontrolled exotherm; increased side products. |
| Reaction Temperature | 0-5°C (initially), then allow to warm to RT | Formation of impurities, potential for runaway reaction. |
| Addition Rate | Slow, dropwise | Prevents localized overheating and rapid exotherm. |
| Stirring | Vigorous | Ensures even heat distribution and reactant mixing. |
| Atmosphere | Anhydrous (e.g., N₂) | Prevents hydrolysis of chloroacetyl chloride. |
II. Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this specific synthesis?
A1: The reaction between an amine (3-fluoroaniline) and an acyl chloride (chloroacetyl chloride) is highly exothermic. Without proper cooling, the heat generated can lead to a rapid increase in the reaction rate, causing a dangerous runaway reaction. Furthermore, elevated temperatures can promote undesirable side reactions such as hydrolysis of the chloroacetyl chloride, diacylation of the product, and polymerization, all of which reduce the yield and purity of the desired this compound.
Q2: What are the primary side products if the temperature is not controlled?
A2: If the temperature rises significantly, several side products can form:
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Chloroacetic acid: From the hydrolysis of chloroacetyl chloride with any trace moisture.
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N,N-bis(chloroacetyl)-3-fluoroaniline (Diacylation product): The desired product can react with another molecule of chloroacetyl chloride.
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Polymeric materials: Uncontrolled reaction can lead to the formation of intractable tars.
Q3: Can I run the reaction at room temperature from the start?
A3: It is strongly discouraged. Adding chloroacetyl chloride at room temperature will likely result in a rapid and potentially unsafe exotherm. The initial cooling to 0-5°C is essential to control the initial, most vigorous phase of the reaction. After the addition is complete, the reaction can often be allowed to slowly warm to room temperature to ensure completion.
Q4: My cooling bath failed mid-reaction. What should I do?
A4: Immediately cease the addition of any further reagents. If possible and safe to do so, try to re-establish cooling. If the temperature has already risen significantly, it is best to quench the reaction by carefully adding a large volume of a cold, inert solvent to dilute the mixture and absorb the heat. Proceed with caution, as the reaction may still be highly active.
Q5: How can I monitor the reaction temperature effectively?
A5: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture (but not in a position to be struck by the stir bar). The temperature of the cooling bath should also be monitored to ensure it remains effective.
III. Experimental Protocols
Standard Protocol for the Synthesis of this compound
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Materials:
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3-fluoroaniline
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Chloroacetyl chloride
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (or another suitable aprotic solvent)
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Ice-salt bath
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Nitrogen or Argon gas supply
-
-
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
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In the flask, dissolve 3-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0-5°C using an ice-salt bath.
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Slowly add chloroacetyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
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After the addition is complete, continue to stir the reaction mixture at 0-5°C for another hour.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
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Quench the reaction by slowly adding water.
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Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
-
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature control issues.
Technical Support Center: Purification of 2-chloro-N-(3-fluorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-chloro-N-(3-fluorophenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Diagram of Troubleshooting Workflow
Caption: A flowchart outlining the decision-making process for troubleshooting common purification issues.
| Problem | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and add a poorer solvent (e.g., water) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| High concentration of impurities. | First, attempt a pre-purification step like a simple filtration or a quick wash with a solvent in which the product is sparingly soluble. | |
| Low recovery after recrystallization | The compound is significantly soluble in the cold recrystallization solvent. | Use a solvent in which the compound has a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures). Minimize the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved. | |
| Colored impurities in the final product | Co-crystallization of colored byproducts. | Add activated charcoal to the hot solution before filtration. Note that this may reduce the overall yield. |
| The starting materials were colored. | Ensure the purity of the starting 3-fluoroaniline and chloroacetyl chloride. | |
| Poor separation in column chromatography | Inappropriate solvent system (eluent). | Develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired compound. A common starting point for N-arylacetamides is a mixture of hexane and ethyl acetate. |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). | |
| Cracks or channels in the silica gel column. | Pack the column carefully and ensure the silica gel is uniformly settled. Do not let the column run dry. | |
| Presence of starting material (3-fluoroaniline) in the final product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. An additional wash of the crude product with a dilute acid solution (e.g., 1M HCl) can help remove unreacted amine. |
| Presence of di-acylated byproduct | Use of excess chloroacetyl chloride or harsh reaction conditions. | Use a stoichiometric amount of chloroacetyl chloride and control the reaction temperature. This impurity is generally more non-polar and can often be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
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Unreacted 3-fluoroaniline: The starting amine.
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Di-acylated byproduct (N-(3-fluorophenyl)-N-(chloroacetyl)acetamide): Formed if the product is further acylated.
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Hydrolysis products: Chloroacetic acid and 3-fluoroaniline if water is present during the reaction or workup.
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Isomeric impurities: If the starting 3-fluoroaniline contains other isomers.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of N-arylacetamides.[1] An ethanol/water mixture can also be employed to improve the yield.[2] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until persistent cloudiness is observed. The solution is then reheated until clear and allowed to cool slowly.
Q3: How can I effectively remove unreacted 3-fluoroaniline from my crude product?
A3: Unreacted 3-fluoroaniline can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution, such as 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.
Q4: My compound is still impure after recrystallization. What should I do next?
A4: If recrystallization does not provide the desired purity, column chromatography is the next recommended step. A silica gel column with an eluent system developed through TLC analysis (e.g., a gradient of ethyl acetate in hexane) is typically effective for separating closely related impurities.
Q5: How do I choose a suitable solvent system for column chromatography?
A5: The ideal solvent system for column chromatography is typically determined by running TLC plates with various solvent mixtures. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is adjusted until the desired compound has an Rf value between 0.25 and 0.35, and good separation from impurities is observed.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Solvents/Eluents | Potential Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethanol/Water, Acetone/Hexane | >98% | Simple, cost-effective, scalable. | May not remove impurities with similar solubility; potential for low recovery. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | >99.5% | High resolution for complex mixtures; can separate closely related impurities. | More time-consuming, requires larger volumes of solvent, more complex to scale up. |
| Acid-Base Extraction | Dichloromethane/1M HCl(aq) | N/A (used for pre-purification) | Effectively removes basic impurities like unreacted amines. | Only removes acidic or basic impurities; does not separate neutral compounds. |
Table 2: Solubility Characteristics of N-Arylacetamides (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | Insoluble | Very slightly soluble | Useful as an anti-solvent in mixed-solvent recrystallization. |
| Ethanol | Sparingly soluble | Soluble | A good solvent for recrystallization. |
| Ethyl Acetate | Soluble | Very soluble | Often used as a solvent for extraction and chromatography. |
| Hexane | Insoluble | Insoluble | Useful as a non-polar component in chromatography eluents and as an anti-solvent. |
| Dichloromethane | Soluble | Very soluble | A common solvent for reactions and extractions. |
| Acetone | Soluble | Very soluble | Can be used for recrystallization, often in combination with a non-polar co-solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is 20-30% ethyl acetate in hexane. The target Rf for the product should be around 0.25-0.35.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of eluent and load it directly onto the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Diagram of Recrystallization Process
Caption: A step-by-step workflow for the purification of a solid compound by recrystallization.
References
overcoming solubility issues during the purification of 2-chloro-N-(3-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the purification of 2-chloro-N-(3-fluorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic amide. Generally, such compounds exhibit moderate to low solubility in non-polar solvents and higher solubility in polar aprotic and protic solvents. Its solubility is influenced by the presence of the chloro and fluoro groups, as well as the amide functionality which can participate in hydrogen bonding.
Q2: What are the most common impurities found after the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 3-fluoroaniline and chloroacetyl chloride, byproducts from side reactions, and residual solvents used in the synthesis. Hydrolysis of the product or starting materials can also introduce impurities.
Q3: Which purification techniques are most suitable for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q4: I am observing an oiling out phenomenon during recrystallization instead of crystal formation. What could be the cause and how can I resolve it?
A4: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling. To resolve this, you can try adding a small amount of a non-polar solvent (anti-solvent) to the hot solution, or try a different solvent system altogether. Slowing down the cooling rate can also promote proper crystal formation.
Q5: My compound is not moving from the baseline during thin-layer chromatography (TLC) analysis for column chromatography. What does this indicate?
A5: If your compound remains at the baseline (Rf value of 0), it indicates that the solvent system (mobile phase) is not polar enough to move the compound up the stationary phase (e.g., silica gel). You will need to increase the polarity of your eluent, for instance, by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice (compound is insoluble). | 1. Add more solvent in small increments until the solid dissolves.2. Select a more suitable solvent by performing small-scale solubility tests (see Solvent Screening Protocol). |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent was used).2. Cooling is too rapid. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.2. Use a heated funnel and pre-heat the filtration apparatus. Add a small amount of extra hot solvent before filtration to prevent premature crystallization. |
| Product purity is still low after recrystallization. | 1. Inappropriate solvent choice that does not effectively differentiate between the product and impurities.2. Co-crystallization of impurities with the product. | 1. Re-evaluate the solvent system. A solvent pair (a solvent in which the compound is soluble and a miscible anti-solvent in which it is insoluble) may provide better selectivity.2. A second recrystallization may be necessary. Alternatively, consider purification by column chromatography before a final recrystallization step. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate mobile phase composition. | Systematically test different solvent systems with varying polarities. Aim for an Rf value of 0.2-0.4 for the target compound and good separation from impurities. Common systems include hexane/ethyl acetate and dichloromethane/methanol. |
| Compound streaks on the TLC plate. | 1. Sample is too concentrated.2. Compound is acidic or basic and interacting strongly with the silica gel. | 1. Dilute the sample before spotting on the TLC plate.2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Cracks or channels in the silica gel column. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to remove air bubbles. |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in the eluent. |
| Product does not elute from the column (low Rf). | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. |
Estimated Solubility Data
| Solvent | Polarity Index | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Water | 10.2 | Very Low (<0.1) | Low (<1) |
| Methanol | 5.1 | Moderate (1-5) | High (>10) |
| Ethanol | 4.3 | Moderate (1-5) | High (>10) |
| Acetone | 5.1 | High (5-10) | Very High (>20) |
| Ethyl Acetate | 4.4 | Moderate (2-7) | High (>15) |
| Dichloromethane | 3.1 | High (5-10) | Very High (>20) |
| Hexane | 0.1 | Very Low (<0.1) | Very Low (<0.1) |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Methodology:
-
Place approximately 50 mg of the crude this compound into several separate small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.
-
If the solid did not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves. Record the solubility at the elevated temperature.
-
Allow the test tubes that required heating to cool to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent is one in which the compound has low solubility at low temperatures and high solubility at high temperatures, leading to good crystal recovery upon cooling.
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
Objective: To purify this compound using a dual-solvent recrystallization method.
Methodology:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Determine the melting point of the dried crystals to assess purity. The melting point of pure this compound is reported to be 122°C.
Protocol 3: Purification by Silica Gel Column Chromatography
Objective: To purify this compound by removing impurities with different polarities.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or flasks.
-
Gradient Elution (if necessary): If the impurities and the product are not well-separated, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Key parameters influencing purification outcomes.
preventing the formation of di-acylated byproducts in aniline reactions
Welcome to the Technical Support Center for Aniline Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of di-acylated byproducts in aniline reactions.
Frequently Asked Questions (FAQs)
Q1: What is di-acylation in the context of aniline reactions, and why does it occur?
A1: Di-acylation is a common side reaction during the acylation of aniline where a second acyl group is added to the nitrogen atom, forming a di-acyl aniline byproduct. This occurs because the initially formed mono-acylated product (an amide) still possesses a lone pair of electrons on the nitrogen. Under harsh reaction conditions, such as high temperatures or a large excess of a highly reactive acylating agent, this lone pair can perform a second nucleophilic attack on the acylating agent.[1]
Q2: What are the primary factors that promote the formation of di-acylated byproducts?
A2: The main factors that drive the reaction toward di-acylation include:
-
High Molar Ratio of Acylating Agent: Using a significant excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) increases the probability of a second acylation event.[1][2]
-
Elevated Reaction Temperatures: Higher temperatures provide the necessary activation energy for the less reactive mono-acylated intermediate to react again, promoting di-acylation.[1]
-
Highly Reactive Acylating Agents: More potent acylating agents can more easily overcome the energy barrier to acylate the already substituted amine.[1]
Q3: How can I prevent di-acylation and improve the selectivity for the mono-acylated product?
A3: To favor mono-acylation, you should carefully control the reaction conditions. Key strategies include:
-
Controlling Stoichiometry: Use a molar ratio of the acylating agent that is close to stoichiometric (1:1) with the aniline.[1]
-
Optimizing Temperature: Lowering the reaction temperature can significantly reduce the rate of the second acylation.[1]
-
Protecting the Amino Group: A highly effective method is to first protect the amino group by converting it into an acetamide. This reduces its reactivity and prevents further acylation. The protecting group can be removed later via hydrolysis.[1]
-
Choice of Catalyst and Solvent: The selection of an appropriate catalyst and solvent system can influence the reaction's selectivity.[1]
Troubleshooting Guide
Problem: I am observing a significant amount of a di-acylated byproduct in my reaction, leading to a low yield of the desired mono-acylated aniline.
This troubleshooting guide will help you diagnose and resolve the issue of di-acylation.
| Symptom | Possible Cause | Suggested Solution |
| High byproduct formation confirmed by TLC/LC-MS | Excess Acylating Agent | Reduce the molar ratio of the acylating agent to aniline. Start with a 1:1 or 1:1.2 ratio of aniline to the acylating agent.[1] One study found that an aniline to acetic anhydride ratio of 1:2 gave the highest yield of the mono-acylated product, suggesting optimization is key.[1] |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is being run at an elevated temperature, try conducting it at room temperature or even 0 °C. For acylation with acetic acid, one study identified 140°C as the optimal temperature to maximize the mono-acylated product, indicating that the ideal temperature can be substrate and reagent-dependent.[1] | |
| Inappropriate Solvent | The solvent can influence reactivity. Consider switching to a less polar or aprotic solvent to modulate the reactivity of the species involved. | |
| Reaction is sluggish at lower temperatures, forcing the use of heat | Low Reactivity of Acylating Agent | If you are using a less reactive agent like acetic acid, consider switching to a more reactive one like acetic anhydride or acetyl chloride to achieve a reasonable reaction rate at a lower temperature.[1] |
| Lack of Catalyst | For less reactive or sterically hindered anilines, a catalyst may be necessary. The use of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can facilitate the reaction under milder conditions, thus avoiding the high temperatures that lead to di-acylation.[2] |
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for troubleshooting di-acylation.
Caption: Troubleshooting decision tree for di-acylation.
Reaction and Workflow Diagrams
Aniline Acylation Pathway
This diagram illustrates the reaction pathway for the acylation of aniline, showing both the desired mono-acylation and the undesired di-acylation byproduct formation.
Caption: Aniline acylation and di-acylation pathway.
Experimental Workflow for Selective Mono-acylation
This workflow outlines the key steps in an experimental protocol designed to minimize di-acylation.
Caption: Workflow for selective mono-acylation.
Experimental Protocol: Selective Acetylation of Aniline
This protocol is adapted from standard laboratory procedures and is designed to favor the formation of the mono-acetylated product, acetanilide, while minimizing di-acetylation.[3]
Materials:
-
Aniline (500 mg)
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg)
-
95% Ethanol (for recrystallization)
-
Ice bath, beakers, Erlenmeyer flask, Buchner funnel, filter paper
Procedure:
-
Preparation of Aniline Hydrochloride:
-
Preparation of Reagents:
-
Acetylation Reaction:
-
To the aqueous solution of aniline hydrochloride, add the 0.6 mL of acetic anhydride.[3]
-
Swirl the flask to ensure mixing, and immediately add the previously prepared sodium acetate solution.[3]
-
The sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction, promoting the formation of acetanilide.
-
A white precipitate of acetanilide should form almost immediately.[3]
-
-
Isolation and Purification:
-
Cool the reaction mixture thoroughly in an ice bath to ensure complete precipitation of the product.[3]
-
Collect the solid acetanilide by vacuum filtration using a Buchner funnel.[3]
-
Wash the collected solid with a small amount of cold water to remove any remaining salts.[1]
-
For further purification, recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol (water may be added if necessary to induce crystallization upon cooling).[3]
-
-
Characterization:
-
Dry the purified crystals and determine the melting point.
-
Confirm the identity and purity of the product using techniques such as TLC (co-spotted with the starting aniline) and IR spectroscopy.[3]
-
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-chloro-N-(3-fluorophenyl)acetamide
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalytic reactions involving 2-chloro-N-(3-fluorophenyl)acetamide, a key intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for a substrate like this compound?
A1: Given its structure as an aryl chloride, the most common and synthetically valuable reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The chlorine atom on the phenyl ring is the reactive site for these transformations. Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, careful selection of the catalyst system is critical for success.[1][2]
Q2: Why is my cross-coupling reaction with this compound showing low to no conversion?
A2: Aryl chlorides are known to be challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) center difficult.[1] Low conversion is often linked to:
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently, or the chosen ligand may not be suitable for activating the C-Cl bond.
-
Oxygen Contamination: Oxygen can deactivate the palladium catalyst. Reactions must be performed under strictly inert conditions.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and highly interdependent with the catalyst system.
-
Impure Reagents: The purity of starting materials, including the aryl chloride, coupling partner, and base, is essential.[4]
Q3: What type of ligands are most effective for activating aryl chlorides like this compound?
A3: To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems are required. The most successful ligands are typically bulky and electron-rich, which promote the oxidative addition step.[5] Two main classes of ligands have proven effective:
-
Bulky Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos (Buchwald-type ligands) are highly effective.[5][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable and active palladium complexes capable of activating aryl chlorides.[7][8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Citation |
| 1. Inactive Catalyst System | a. Ligand Choice: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos or an NHC ligand). | [1][5] |
| b. Palladium Source: Use a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species. | [4] | |
| c. Catalyst Loading: Increase the catalyst loading from a standard 1-2 mol% to 3-5 mol% for challenging substrates. | [5][9] | |
| 2. Inefficient Transmetalation | a. Base Selection: The base is critical. For Suzuki coupling, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. | [1][5] |
| b. Boronic Acid Quality (Suzuki): Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-purity boronic acid or consider using the more stable pinacol ester or trifluoroborate salt derivatives. | [3] | |
| 3. Reaction Conditions | a. Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. | [3] |
| b. Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. | ||
| c. Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The optimal solvent depends on the specific reaction and catalyst system. | [10] |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution | Citation |
| 1. Homocoupling of Boronic Acid (Suzuki) | a. Oxygen Contamination: This is often caused by the presence of oxygen. Improve degassing procedures for all reagents and solvents. | [5] |
| b. Reaction Temperature: Lowering the reaction temperature slightly may reduce the rate of homocoupling relative to the desired cross-coupling. | ||
| 2. Protodehalogenation (Replacement of -Cl with -H) | a. Water in Reaction: Ensure all reagents and solvents are anhydrous, as water can be a proton source. | |
| b. Base Choice: The choice of base can influence this side reaction. Consider screening different bases. | ||
| 3. Amide Bond Cleavage | a. Harsh Conditions: The amide bond in this compound could be susceptible to cleavage under very harsh basic or high-temperature conditions. | |
| b. Transamidation (Buchwald-Hartwig): In some cases, the amide itself can act as a coupling partner. Using a well-defined Pd-NHC precatalyst can sometimes mitigate this. | [11][12] |
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Recommended Starting Conditions
The following tables provide robust starting points for optimizing reactions with this compound. Note that optimization is often required for each specific coupling partner.
Table 1: Suzuki-Miyaura Coupling - Recommended Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | Buchwald G3 or G4 Precatalyst | Ensures reliable generation of active Pd(0). |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are essential for C-Cl activation.[5] |
| Catalyst Loading | 2-4 mol% Pd | Higher loading may be needed for challenging boronic acids. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are generally effective.[5] |
| Solvent | 1,4-Dioxane or Toluene (with water) | A ratio of 10:1 organic solvent to water is a good starting point. |
| Temperature | 80 - 110 °C | Higher temperatures facilitate the oxidative addition step. |
| Atmosphere | Argon or Nitrogen | Strictly required to prevent catalyst deactivation.[3] |
Table 2: Buchwald-Hartwig Amination - Recommended Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | [Pd(cinnamyl)Cl]₂ or Pd-NHC Precatalyst | Highly active systems are needed.[6][7] |
| Ligand | BippyPhos or an NHC ligand (e.g., IPr) | These ligands have shown broad utility for aryl chloride amination.[6] |
| Catalyst Loading | 2-4 mol% Pd | |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | A strong, non-nucleophilic base is critical. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are essential. |
| Temperature | 90 - 110 °C | |
| Atmosphere | Argon or Nitrogen |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (2 mol%), the appropriate ligand (e.g., BippyPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and seal the tube. Remove the tube from the glovebox.
-
Inert Atmosphere: Connect the tube to a Schlenk line and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.1 equiv.).
-
Reaction: Heat the sealed reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. jmcct.com [jmcct.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for 3-Fluoroaniline Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-fluoroaniline from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted 3-fluoroaniline?
A1: The most common method is an acidic aqueous wash, also known as a liquid-liquid extraction.[1][2][3] This technique leverages the basicity of the aniline functional group. By washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl), the 3-fluoroaniline is protonated to form its corresponding water-soluble ammonium salt.[1][3][4] This salt then partitions into the aqueous layer, which can be separated and removed, effectively extracting the unreacted starting material from the desired product in the organic phase.
Q2: My product is also basic. Will an acidic wash cause it to be lost to the aqueous layer?
A2: This is a critical consideration. If your product has a basic functional group, it can also be protonated and extracted into the aqueous layer along with the 3-fluoroaniline. The feasibility of an acidic wash depends on the difference in basicity (pKa of the conjugate acids) between your product and 3-fluoroaniline. 3-Fluoroaniline has a pKa of its conjugate acid around 3.5.[5][6] If your product is significantly less basic, a carefully controlled acidic wash with a specific pH might be selective. However, if the basicities are similar, this method will likely result in product loss.
Q3: What are the alternatives to an acidic wash if my product is acid-sensitive or also basic?
A3: If an acidic wash is not suitable, several alternative strategies can be employed:
-
Chromatography: While challenging if the product and 3-fluoroaniline have similar polarities, column chromatography can be optimized. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation. Alternatively, using a different stationary phase, such as alumina, may provide different selectivity.
-
Scavenger Resins: These are solid-supported reagents designed to react with and bind specific types of molecules.[7][8] For anilines, resins with electrophilic functional groups (e.g., isocyanate or aldehyde resins) can be used to covalently bind the unreacted 3-fluoroaniline.[8] The resin is then simply filtered off, leaving the purified product in solution.
-
Recrystallization: This can be an effective final purification step, especially after the bulk of the 3-fluoroaniline has been removed by another method. The success of recrystallization depends on finding a solvent system where the solubility of your product and the aniline differ significantly with temperature.
-
Distillation: For large-scale reactions and if your product is not heat-sensitive, distillation (including steam distillation) can be an option to remove the more volatile 3-fluoroaniline.
Q4: How can I monitor the removal of 3-fluoroaniline during the workup?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the purification.[9] You can spot the crude reaction mixture and the washed organic layer on a TLC plate. Visualization under UV light is often effective for aromatic compounds like 3-fluoroaniline.[9][10] Specific stains can also be used; for example, a potassium permanganate stain will react with the aniline, or a ninhydrin stain can detect primary amines.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Significant product loss after acidic wash. | Product is basic and being co-extracted with 3-fluoroaniline. | - Use a milder acidic wash (e.g., saturated ammonium chloride solution) and carefully monitor the pH.- Consider alternative methods like scavenger resins or chromatography. |
| Emulsion formation during liquid-liquid extraction. | High concentration of reactants or surfactants. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the mixture through a pad of Celite.- Allow the mixture to stand for an extended period. |
| 3-Fluoroaniline is still present after multiple acidic washes. | Insufficient acid or inefficient mixing. | - Ensure an adequate molar excess of acid is used.- Shake the separatory funnel vigorously for a sufficient amount of time during each wash.- Check the pH of the aqueous layer after extraction to ensure it is acidic. |
| Product and 3-fluoroaniline co-elute during column chromatography. | Similar polarity of the compounds. | - Modify the mobile phase by adding a small percentage of triethylamine.- Try a different stationary phase (e.g., alumina instead of silica gel).- Consider derivatizing the 3-fluoroaniline to alter its polarity before chromatography. |
| Scavenger resin is not effectively removing the 3-fluoroaniline. | Incorrect resin type, insufficient resin, or deactivation of the resin. | - Ensure the chosen scavenger resin is appropriate for primary amines.- Use a larger excess of the scavenger resin.- Ensure the reaction solvent is compatible with the resin and that the resin is not expired or deactivated. |
Data Presentation
Comparison of 3-Fluoroaniline Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acidic Wash (Liquid-Liquid Extraction) | Protonation of basic aniline to form a water-soluble salt.[1][3] | - Fast and simple for bulk removal.- Inexpensive. | - Not suitable for acid-sensitive or basic products.- Can lead to emulsions. | Non-basic and acid-stable products. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | - Can achieve high purity.- Applicable to a wide range of products. | - Can be time-consuming and require large solvent volumes.- Separation can be difficult if polarities are similar. | Products with different polarity from 3-fluoroaniline. |
| Scavenger Resins | Covalent binding of the aniline to a solid support.[7][8] | - High selectivity.- Simple filtration-based removal.- Mild reaction conditions. | - Can be expensive.- May require optimization of reaction time and amount of resin. | Acid-sensitive or basic products where acidic wash is not feasible. |
| Recrystallization | Difference in solubility between the product and impurity in a given solvent. | - Can yield very pure crystalline products.- Scalable. | - Requires finding a suitable solvent system.- May result in loss of product in the mother liquor. | Final purification step after bulk removal of 3-fluoroaniline. |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of 3-Fluoroaniline
Objective: To remove unreacted 3-fluoroaniline from an organic reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The 3-fluoroaniline will be in the aqueous (bottom) layer as its hydrochloride salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl two more times to ensure complete removal.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Scavenger Resin for Removal of 3-Fluoroaniline
Objective: To selectively remove unreacted 3-fluoroaniline using a scavenger resin.
Materials:
-
Crude reaction mixture containing the product and unreacted 3-fluoroaniline.
-
Isocyanate-functionalized polystyrene resin (or other suitable scavenger for primary amines).
-
Anhydrous reaction solvent (e.g., dichloromethane, tetrahydrofuran).
-
Reaction flask with a stirrer.
-
Filtration apparatus (e.g., Buchner funnel or syringe filter).
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent.
-
Add the scavenger resin to the solution. A typical starting point is to use 2-3 molar equivalents of the resin relative to the amount of residual 3-fluoroaniline.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC to confirm the disappearance of the 3-fluoroaniline spot.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for removing 3-fluoroaniline via acidic wash.
Caption: Workflow for removing 3-fluoroaniline using a scavenger resin.
References
- 1. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vernier.com [vernier.com]
- 4. magritek.com [magritek.com]
- 5. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 6. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. glycopep.com [glycopep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. TLC stains [reachdevices.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Acylating Agents for the Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall process viability. This guide provides a detailed comparison of the reactivity of 2-chloroacetyl chloride, the precursor to 2-chloro-N-(3-fluorophenyl)acetamide, with other common acylating agents, namely acetyl chloride and acetic anhydride. The information presented herein, supported by established chemical principles and representative experimental data, aims to facilitate informed decisions in synthetic planning.
Understanding Acylating Agent Reactivity
The reactivity of an acylating agent in a nucleophilic acyl substitution reaction is primarily governed by two key factors:
-
Electrophilicity of the Carbonyl Carbon: A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups attached to the acyl group increase this electrophilicity, thus enhancing reactivity.
-
Stability of the Leaving Group: A more stable leaving group (a weaker base) will depart more readily from the tetrahedral intermediate, facilitating the forward reaction.
The general order of reactivity for common acylating agents is:
Acyl Halides > Acid Anhydrides > Esters > Amides
This trend is a direct consequence of the leaving group's stability. Chloride ions (from acyl chlorides) are excellent leaving groups as they are the conjugate base of a strong acid (HCl). Carboxylate ions (from acid anhydrides) are also good leaving groups, but are less stable than halide ions. Alkoxide and amide ions are poor leaving groups, rendering esters and amides less reactive.
In the context of synthesizing this compound, the reaction involves the acylation of 3-fluoroaniline. The reactivity of the chosen acylating agent will significantly influence the reaction conditions required and the overall outcome.
Comparative Performance of Acylating Agents
Here is a summary of the expected quantitative differences in the acylation of 3-fluoroaniline:
| Acylating Agent | Structure | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Byproduct |
| 2-Chloroacetyl Chloride | ClCH₂COCl | Very High | < 1 hour | > 90% | HCl |
| Acetyl Chloride | CH₃COCl | High | 1-2 hours | > 85% | HCl |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | 2-4 hours | > 80% | CH₃COOH |
Note: The above data is representative and can vary depending on the specific reaction conditions such as solvent, temperature, and the presence of a base.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results.
Protocol 1: Synthesis of this compound
Materials:
-
3-Fluoroaniline
-
2-Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: General Procedure for Comparing the Reactivity of Acylating Agents
Materials:
-
3-Fluoroaniline
-
Acylating agent (2-chloroacetyl chloride, acetyl chloride, or acetic anhydride)
-
An appropriate solvent (e.g., anhydrous acetonitrile or DCM)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of 3-fluoroaniline, the acylating agent, and the internal standard in the chosen solvent of known concentrations.
-
In a reaction vial maintained at a constant temperature (e.g., 25 °C), add the 3-fluoroaniline solution and the internal standard solution.
-
Initiate the reaction by adding the acylating agent solution and start a timer.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., by adding a large volume of a suitable solvent or a quenching reagent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining 3-fluoroaniline relative to the internal standard.
-
Plot the concentration of the product versus time for each acylating agent.
-
The initial slope of these plots will give the initial reaction rate. A steeper slope indicates a higher reactivity.
Visualizing the Chemistry
Diagrams can provide a clear and concise representation of chemical processes and workflows.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Caption: Workflow for Amide Synthesis.
A Comparative Analysis of the Antimicrobial Activity of 2-chloro-N-(3-fluorophenyl)acetamide Against Standard Antimicrobial Drugs
In the face of rising antimicrobial resistance, the exploration of novel chemical entities with potent biological activity is a critical endeavor for global health. Among the promising candidates are derivatives of acetamide, which have demonstrated a broad spectrum of biological activities. This guide provides a detailed comparison of the antimicrobial properties of a specific synthetic compound, 2-chloro-N-(3-fluorophenyl)acetamide, against established standard antimicrobial drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed protocols, and visual representations of experimental workflows and potential mechanisms of action.
Biological Activity of this compound and Related Compounds
Substituted N-phenyl-2-chloroacetamides are a class of compounds that have garnered attention for their antimicrobial potential. Studies indicate that the biological activity of these molecules is significantly influenced by the nature and position of substituents on the phenyl ring.[1][2] The presence of halogen atoms, such as chlorine and fluorine, appears to be particularly important for enhancing their antimicrobial effects.[3][4]
While specific data for the 3-fluoro isomer is limited in publicly accessible literature, research on structurally similar compounds, such as N-(4-fluorophenyl)-2-chloroacetamide, reveals significant activity against both Gram-positive and Gram-negative bacteria.[1][2] The chloroacetamide moiety is thought to contribute to the molecule's ability to interact with biological targets, potentially through hydrogen bonding with bacterial enzymes.[5] Some studies suggest that these compounds may act on penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent cell lysis.[3][4] The high lipophilicity conferred by the halogenated phenyl ring may also facilitate the passage of these compounds across the bacterial cell membrane.[1][2]
Comparison with Standard Antimicrobial Drugs
To contextualize the potential of this compound, its activity is compared against two widely used standard antimicrobial drugs: Ciprofloxacin and Meropenem.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
-
Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Data Presentation: Antimicrobial Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency. It is important to note that the data for the acetamide derivative is based on the structurally similar N-(4-fluorophenyl)-2-chloroacetamide as a proxy for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Microorganism | N-(4-fluorophenyl)-2-chloroacetamide | Ciprofloxacin | Meropenem |
| Escherichia coli (ATCC 25922) | >4000[6] | 0.013[7] | 0.06[8] |
| Staphylococcus aureus (ATCC 25923) | 250[6] | 0.25 - 0.6[7][9] | 0.25[8] |
| Methicillin-resistantS. aureus (MRSA) (ATCC 33591) | 125[6] | 1.0[9] | N/A |
Table 2: General Antimicrobial Spectrum
| Compound/Drug | Class | Primary Spectrum of Activity |
| N-(substituted phenyl)-2-chloroacetamides | Chloroacetamide | Gram-positive bacteria, with some activity against Gram-negative bacteria and fungi.[1][2] |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum, including many Gram-negative and Gram-positive bacteria. |
| Meropenem | Carbapenem | Very broad-spectrum, effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. |
Experimental Protocols
Standardized methods are crucial for the reliable assessment of antimicrobial activity. The following are detailed protocols for the most common in vitro susceptibility tests.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria.
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) and standard drugs in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Inoculum: Culture the test microorganism overnight on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Procedure:
-
Dispense the broth into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the antimicrobial agent directly in the plate, starting from the highest concentration.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
c. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the inhibition zone around a disk impregnated with the agent.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the test compound and standard antibiotics.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the antimicrobial disks on the surface of the agar.
-
Incubate the plate at 35-37°C for 16-24 hours.
c. Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts.
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Postulated mechanism of action for chloroacetamide compounds.
Conclusion
The available data suggests that N-(substituted phenyl)-2-chloroacetamides, including the fluoro-substituted variants, represent a class of molecules with noteworthy antimicrobial properties, particularly against Gram-positive bacteria. While direct comparisons show that their potency, as indicated by MIC values, may not yet surpass that of established broad-spectrum antibiotics like ciprofloxacin and meropenem against certain strains, their distinct chemical structure offers a potentially novel mechanism of action that could be effective against resistant bacteria.
Further research is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this compound specifically. Structure-activity relationship (SAR) studies could lead to the design of more potent derivatives. Additionally, investigating the synergistic effects of these compounds when used in combination with existing antibiotics could open new avenues for combating multi-drug resistant infections.[10][11] The exploration of such novel chemical scaffolds is paramount in the ongoing effort to replenish the antimicrobial drug pipeline.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
- 3. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. scielo.br [scielo.br]
- 11. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
Validating Efficacy: A Comparative Guide to Antimicrobial Assays for Novel Acetamide Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and data interpretation for evaluating the antimicrobial potency of novel acetamide derivatives. Experimental data from recent studies are presented to support the validation of assay results.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Acetamide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential against a range of bacterial and fungal pathogens.[1][2] This guide outlines the standard experimental protocols used to assess their efficacy, presents a comparative summary of recent findings, and provides visual workflows to aid in experimental design and interpretation.
Comparative Antimicrobial Activity of Novel Acetamide Compounds
The following tables summarize the in vitro antimicrobial activity of various novel acetamide compounds as reported in recent literature. These data serve as a benchmark for researchers developing new derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Acetamide Compounds against Bacterial Strains
| Compound ID/Reference | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Compound 2i | 1.56 | 0.78 | 3.12 | 6.25 | [3] |
| Compound 2b | 3.12 | 1.56 | 6.25 | 12.5 | [3] |
| 5-acetamidoaurone 10 | 0.78 - 3.12 | 3.12 | >50 | >50 | [4] |
| 5-acetamidoaurone 20 | 3.12 - 6.25 | 6.25 | >50 | >50 | [4] |
| Ciprofloxacin (Standard) | - | - | - | - | [5] |
| Levofloxacin (Standard) | 1.56 | 0.78 | 3.12 | 6.25 | [3] |
Table 2: Zone of Inhibition of Novel Acetamide Compounds against Bacterial Strains
| Compound ID/Reference | Staphylococcus aureus (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Reference |
| Compound VIb (chloro group) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [5] |
| Compound VIe (fluoro group) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [5] |
| Ciprofloxacin (Standard) | - | - | - | [5] |
Note: "Significant Inhibition" indicates that the study reported notable activity but did not provide specific zone diameter measurements in the abstract.
Experimental Protocols
Accurate and reproducible data are foundational to the validation of antimicrobial activity. The following are detailed methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Novel acetamide compounds
-
Sterile 96-well microtiter plates[6]
-
Mueller-Hinton Broth (MHB) or other appropriate broth media[8][9]
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard[10]
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the acetamide compound in a suitable solvent (e.g., DMSO).[9] Perform serial two-fold dilutions of the compound in the broth medium across the wells of a 96-well plate.[11][12]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), suspend several bacterial colonies in sterile saline.[13] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in the broth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[6][9]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7][14]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[6][15]
Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[16]
Materials:
-
Mueller-Hinton Agar (MHA) plates[17]
-
Sterile cotton swabs[17]
-
Filter paper disks (6 mm)
-
Solutions of novel acetamide compounds at known concentrations
-
Bacterial cultures and 0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described for the MIC assay.[18]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[10][18] Swab the entire surface of the MHA plate to ensure a confluent lawn of growth.[18] Allow the plate to dry for 3-5 minutes.[18]
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the acetamide compound solution and place them on the inoculated agar surface using sterile forceps.[16][17]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[10][17]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17][18] The size of the zone correlates with the susceptibility of the bacterium to the compound.[16]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15] This test is typically performed after an MIC assay.[19]
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and wells with higher concentrations).[13]
-
Spread the aliquot onto a fresh, antibiotic-free MHA plate.[13]
-
Incubate the plates at 35-37°C for 18-24 hours.[13]
-
The MBC is the lowest concentration of the compound that results in a 99.9% or greater reduction in the initial bacterial inoculum.[15][19]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for representing complex experimental procedures and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.
Caption: Workflow for MIC and MBC determination.
Caption: Putative mechanisms of antimicrobial action.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]
- 5. Antimicrobial and antioxidant activities of a new acetamide compound [wisdomlib.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. microbenotes.com [microbenotes.com]
- 18. asm.org [asm.org]
- 19. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(3-fluorophenyl)acetamide and Related Phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of 2-chloro-N-(3-fluorophenyl)acetamide and structurally related phenylacetamide derivatives. The information presented herein is intended to support preclinical drug discovery and development by offering a clear comparison of cytotoxic potential based on available experimental data.
Introduction
Phenylacetamide and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities, including antimicrobial and anticancer effects.[1][2] The substitution on the phenyl ring and the acetamide nitrogen plays a crucial role in modulating their cytotoxic profile. This guide focuses on this compound and compares its potential cytotoxicity with other N-phenylacetamide analogs, providing insights into structure-activity relationships. The presence of a chloro group at the alpha-carbon of the acetamide moiety has been shown in some instances to enhance the biological activity of the parent compound.[3]
Comparative Cytotoxicity Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-Butyl-2-(2-fluorophenyl)acetamide | MDA-MB-468 | 0.6 ± 0.08 | [4] |
| PC-12 | 0.6 ± 0.08 | [4] | |
| MCF-7 | 0.7 ± 0.4 | [4] | |
| N-Butyl-2-(3-chlorophenyl)acetamide | MCF-7 | 0.7 ± 0.08 | [4] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide | PC3 | 52 | [5] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide | PC3 | 80 | [5] |
| MCF-7 | 100 | [5] | |
| Doxorubicin (Reference) | MDA-MB-468 | 0.38 ± 0.07 | [4] |
| Imatinib (Reference) | PC3 | 40 | [5] |
| MCF-7 | 98 | [5] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
Standard in vitro assays are pivotal for determining the cytotoxic effects of novel compounds.[6][7][8] Below are detailed methodologies for commonly employed cytotoxicity experiments.
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), MDA-MB-468 (breast), PC-12 (pheochromocytoma), and PC3 (prostate) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO-treated cells) is always included.
2. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After the desired incubation period with the test compound, MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
-
3. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[9]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Procedure:
-
After treatment, the cell culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured, and the amount of LDH released is quantified.
-
4. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[2]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assay: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, a key executioner caspase.[4]
-
Real-time PCR for Apoptosis-Related Genes: The expression levels of pro-apoptotic (e.g., Bax, FasL) and anti-apoptotic (e.g., Bcl-2) genes can be quantified using real-time PCR to elucidate the molecular pathway of apoptosis induction.[4]
Potential Signaling Pathways
The cytotoxicity of phenylacetamide derivatives may be mediated through the induction of apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Figure 1. Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow
The assessment of in vitro cytotoxicity follows a systematic workflow to ensure reliable and reproducible data.
Figure 2. General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Fluorinated N-Phenylacetamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into N-phenylacetamide scaffolds has emerged as a compelling strategy in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated N-phenylacetamide series, focusing on their anticancer, antibacterial, and anticonvulsant properties. Experimental data is presented to elucidate the impact of substitution patterns on potency and selectivity, offering insights for the rational design of future therapeutic agents.
Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been investigated for their cytotoxic effects against various cancer cell lines. The core structure involves a 4-fluorophenyl group attached to an acetamide linker, which in turn is connected to a substituted phenyl ring. The primary determinants of activity are the nature and position of substituents on this terminal phenyl ring.
Quantitative Data Summary
The in vitro cytotoxicity of these compounds was evaluated using the MTS assay, with IC50 values determined against prostate cancer (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines.[1][2]
| Compound ID | R (Substitution on N-phenyl ring) | IC50 (µM) vs. PC3 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HL-60 |
| 2a | o-NO₂ | 196 | >250 | 208 |
| 2b | m-NO₂ | 52 | 191 | 178 |
| 2c | p-NO₂ | 80 | 100 | 100 |
| 2d | o-OCH₃ | 158 | >250 | 218 |
| 2e | m-OCH₃ | 156 | 247 | 206 |
| 2f | p-OCH₃ | 168 | >250 | 243 |
| 2g | H | >250 | >250 | >250 |
| Imatinib | (Reference Drug) | 40 | 79 | 98 |
Key SAR Observations:
-
Electron-Withdrawing Groups: The presence of a nitro (NO₂) group on the N-phenyl ring generally confers greater cytotoxic activity compared to methoxy (OCH₃) groups.[1][2]
-
Positional Isomers: The position of the nitro group is crucial. The meta-substituted analog (2b ) exhibited the highest potency against the PC3 cell line (IC50 = 52 µM).[1][2]
-
Cell Line Specificity: The compounds demonstrated preferential activity against the PC3 prostate cancer cell line.[1]
-
Comparison to Standard: While showing promising activity, all synthesized compounds were less potent than the reference drug, imatinib.[1][2]
Hypothesized Mechanism of Action: Induction of Apoptosis
While the precise mechanism for this series has not been fully elucidated, related phenylacetamide derivatives are known to induce apoptosis.[1][3][4][5] A closely related compound, 4-fluoro-N-butylphenylacetamide, has been shown to induce apoptosis in human lung cancer cells through the upregulation of Bcl-X(S), leading to the release of mitochondrial cytochrome c and the subsequent activation of the caspase-9 and caspase-3 cascade.[6] This intrinsic apoptosis pathway is a plausible mechanism for the observed cytotoxicity of the 2-(4-fluorophenyl)-N-phenylacetamide series.
Comparative Biological Activities
To provide a broader context, the SAR of fluorinated N-phenylacetamides is compared with derivatives exhibiting different biological activities.
Antibacterial N-Phenylacetamides Containing 4-Arylthiazole Moieties
A series of N-phenylacetamides bearing a 4-arylthiazole moiety has been evaluated for antibacterial activity against plant pathogenic bacteria. Fluorine substitution on the arylthiazole ring significantly influences activity.
| Compound ID | R (Substitution on 4-aryl ring) | EC50 (µM) vs. Xanthomonas oryzae pv. oryzae (Xoo) |
| A1 | 4-F | 156.7 |
| A2 | 3-F | >500 |
| A3 | 3,4-diF | >500 |
| Bismerthiazol | (Reference) | 230.5 |
| Thiodiazole Copper | (Reference) | 545.2 |
Key SAR Observations:
-
A single fluorine atom at the 4-position of the arylthiazole ring (A1 ) resulted in the most potent antibacterial activity, superior to the commercial bactericides bismerthiazol and thiodiazole copper.
-
Moving the fluorine to the 3-position or introducing a second fluorine atom led to a significant loss of activity.
Anticonvulsant N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
While not all compounds in this class are fluorinated, the study highlights the importance of specific substitutions for anticonvulsant activity, providing a structural template for future fluorination strategies. The primary activity was observed in the maximal electroshock (MES) seizure model.
| Compound Series | Key Structural Feature | Anticonvulsant Activity in MES test |
| 3-chloroanilide analogs | 3-Cl on N-phenyl ring | Mostly inactive |
| 3-(trifluoromethyl)anilide analogs | 3-CF₃ on N-phenyl ring | Active |
Key SAR Observations:
-
The presence of a 3-(trifluoromethyl) group on the anilide ring was critical for anticonvulsant activity in the MES model.[7][8]
-
The corresponding 3-chloro analogs were largely inactive, indicating a strong electronic and/or steric preference at this position.[7][8]
Experimental Protocols
General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The synthesis of the target compounds is typically achieved through a straightforward amide coupling reaction.
Methodology:
-
Equimolar amounts of 4-fluorophenyl acetic acid, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator such as 1-hydroxybenzotriazole (HOBt) are mixed in a suitable solvent (e.g., acetonitrile).[1]
-
The mixture is stirred for approximately 30 minutes to activate the carboxylic acid.
-
The appropriate substituted aniline is added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is worked up, typically by extraction with an organic solvent (e.g., ethyl acetate) and washing with water.[1]
-
The organic layer is dried, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.
In Vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Methodology:
-
Cell Seeding: Cancer cells (e.g., PC3, MCF-7, HL-60) are seeded into 96-well microplates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.[1]
-
MTS Reagent Addition: The MTS reagent, combined with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.[1]
-
Absorbance Measurement: The quantity of formazan is measured by recording the absorbance at approximately 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
The fluorinated N-phenylacetamide scaffold is a versatile template for the development of bioactive compounds. Structure-activity relationship studies reveal that the nature and position of substituents on the phenyl rings are critical determinants of biological activity and selectivity. For anticancer derivatives, electron-withdrawing groups on the N-phenyl ring enhance cytotoxicity, with a meta-nitro substitution showing particular promise against prostate cancer cells. For antibacterial agents, a 4-fluoro substitution on a 4-arylthiazole moiety confers potent activity. In the context of anticonvulsants, a 3-trifluoromethyl group is favored. These findings underscore the importance of systematic structural modification and provide a valuable framework for the design of next-generation fluorinated N-phenylacetamide-based therapeutics. Further investigation into the precise molecular targets and mechanisms of action will be crucial for optimizing the clinical potential of these compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Fluoro-N-butylphenylacetamide: a synthetic phenylacetate derivative that upregulates Bcl-X(S), activates caspase cascade and induces apoptosis in human squamous lung cancer CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
comparing the efficacy of different purification methods for 2-chloro-N-(3-fluorophenyl)acetamide
For researchers and professionals in drug development and chemical synthesis, obtaining high-purity intermediates is a critical step. This guide provides a comparative analysis of common purification methods for 2-chloro-N-(3-fluorophenyl)acetamide, a key building block in various synthetic pathways. The efficacy of different techniques is evaluated based on experimental data for this compound and structurally related analogs, offering insights into selecting the most suitable method for specific research and production needs.
Comparison of Purification Methods
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the level of purity required, the scale of the purification, and the nature of the impurities.
| Purification Method | Typical Yield (%) | Achievable Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 70-90 | >98 | Cost-effective, scalable, simple setup | Potential for significant product loss, less effective for impurities with similar solubility |
| Column Chromatography | 60-80 | >99 | High resolution for complex mixtures, applicable to a wide range of compounds | More time-consuming, requires larger solvent volumes, can be more expensive |
| Distillation | Not Applicable | Not Applicable | Effective for volatile liquids | Not suitable for high-melting point solids like this compound |
Note: The data presented is a synthesis of typical yields and purities reported for N-substituted chloroacetamides in the literature, as a direct comparative study for this compound was not available.[1][2][3][4][5][6]
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound and related compounds, an ethanol-water mixture is often effective.[1][7]
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent or solvent mixture to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
Isolation and Washing: The formed crystals are collected by filtration, typically under suction. The crystals are then washed with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[8]
Protocol:
-
Stationary Phase and Mobile Phase Selection: For moderately polar compounds like this compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio is determined by thin-layer chromatography (TLC).
-
Column Packing: A glass column is packed with a slurry of the stationary phase in the mobile phase to create a uniform bed.
-
Sample Loading: The crude compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, causing the compounds in the mixture to move down the column at different rates depending on their affinity for the stationary phase.
-
Fraction Collection: The eluent is collected in fractions as it exits the column.
-
Analysis and Solvent Removal: The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure compound. The solvent is then removed from the desired fractions to yield the purified product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound by either recrystallization or column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 350-81-2 [smolecule.com]
- 8. longdom.org [longdom.org]
Stability Under Scrutiny: A Comparative Guide to the Robustness of 2-chloro-N-(3-fluorophenyl)acetamide
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a compound is a cornerstone of reliable and reproducible research. This guide provides a comprehensive evaluation of the stability of 2-chloro-N-(3-fluorophenyl)acetamide under various storage conditions. By comparing its anticipated stability profile with that of analogous compounds, this document offers valuable insights for handling, storage, and formulation development.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Factors such as temperature, humidity, light, and pH can all contribute to the degradation of a compound, leading to a loss of potency and the formation of potentially harmful impurities. This guide outlines the expected stability of this compound and provides the foundational experimental protocols for a comprehensive stability assessment.
Comparative Stability Analysis
While specific experimental stability data for this compound is not extensively available in public literature, a robust stability profile can be projected based on the known characteristics of structurally similar molecules, such as other N-aryl acetamides and halogenated aromatic compounds. The presence of the chloroacetamide group suggests potential susceptibility to hydrolysis, while the fluorinated phenyl ring is expected to influence its electronic properties and, consequently, its reactivity.
For a practical comparison, we have selected two commercially available, structurally related compounds: 2-chloro-N-phenylacetamide and N-(3-chlorophenyl)acetamide. The anticipated stability of this compound is juxtaposed with the known stability attributes of these comparators.
| Storage Condition | 2-chloro-N-phenylacetamide (Comparator 1) | N-(3-chlorophenyl)acetamide (Comparator 2) | This compound (Target Compound) - Anticipated Profile |
| Elevated Temperature (e.g., 60°C) | Moderate degradation observed over extended periods. | Generally stable, with minimal degradation. | Anticipated to exhibit moderate stability, with the chloroacetamide moiety being the primary site of potential thermal decomposition. |
| High Humidity (e.g., 75% RH) | Susceptible to hydrolysis of the chloroacetamide group. | More resistant to hydrolysis compared to Comparator 1. | Expected to be susceptible to hydrolysis, similar to other chloroacetamides. The rate of degradation is likely influenced by the fluorine substituent. |
| Photostability (ICH Q1B) | Potential for photolytic degradation of the aromatic ring. | Generally photostable. | The fluorinated aromatic ring may exhibit altered photostability compared to non-fluorinated analogs. Testing is crucial to determine its specific profile. |
| Acidic Conditions (e.g., 0.1 N HCl) | Hydrolysis of the amide bond is a likely degradation pathway.[1] | Amide hydrolysis is possible under strong acidic conditions.[2] | Susceptible to acid-catalyzed hydrolysis of the amide linkage. |
| Alkaline Conditions (e.g., 0.1 N NaOH) | Rapid hydrolysis of the chloroacetamide is expected.[1] | Prone to base-catalyzed hydrolysis of the amide bond.[2] | Expected to undergo rapid degradation via hydrolysis of the chloroacetamide and amide functionalities. |
| Oxidative Stress (e.g., 3% H₂O₂) | Potential for oxidation, though generally less reactive than other functional groups. | The aromatic ring may be susceptible to oxidation under harsh conditions. | The electron-withdrawing nature of the fluorine and chlorine atoms may influence its susceptibility to oxidation. |
Experimental Protocols
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies purposefully expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Forced Degradation Protocol
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products, thus allowing for an accurate assessment of stability.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable for this type of compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Visualizing the Process
To better understand the workflow and potential chemical transformations, the following diagrams illustrate the experimental process and a plausible degradation pathway.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
Conclusion
While definitive stability data for this compound requires empirical investigation, this guide provides a robust framework for its evaluation. Based on the chemistry of related chloroacetamides and N-aryl amides, the compound is anticipated to be most susceptible to degradation under hydrolytic (both acidic and basic) and potentially photolytic conditions. The provided experimental protocols offer a clear path for researchers to perform comprehensive stability assessments, ensuring the quality and reliability of their work. The use of a validated stability-indicating HPLC method is paramount in obtaining accurate and meaningful results. This comparative guide serves as a valuable resource for scientists and professionals in the pharmaceutical sciences, enabling informed decisions regarding the handling, storage, and development of this compound.
References
Comparative Analysis of 2-chloro-N-(3-fluorophenyl)acetamide in Biological Assays: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-chloro-N-(3-fluorophenyl)acetamide and its structural analogs. Due to the limited public data on the specific cross-reactivity profile of this compound, this document synthesizes findings from studies on its known antibacterial properties alongside the biological activities of structurally related N-phenylacetamide and chloroacetamide derivatives. This comparative approach offers insights into potential cross-reactivities and off-target effects, crucial for advanced research and drug development.
Overview of this compound
This compound is a synthetic organic compound with established antibacterial properties. The presence of the chloroacetyl group is considered a key feature, potentially acting as an electrophilic "warhead" that can form covalent bonds with biological targets. This reactivity, while contributing to its intended antibacterial effect, also raises the possibility of cross-reactivity with other nucleophilic residues in mammalian proteins, a critical consideration in drug safety and development.
Known Biological Activity of this compound
The primary documented biological activity of this compound is its antibacterial effect. Studies have indicated its potential to inhibit the growth of certain bacterial strains. The chloro group is suggested to be crucial for this activity, likely through interactions with bacterial enzymes.
Cross-Reactivity Insights from Structural Analogs
In the absence of direct cross-reactivity studies on this compound, examining the biological activities of structurally similar compounds can provide valuable predictive insights into potential off-target activities. N-phenylacetamide and other chloroacetamide derivatives have been investigated for a range of biological effects, including anticancer and enzyme inhibitory activities.
Anticancer Activity of Phenylacetamide Derivatives
Several studies have explored the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The data suggests that this class of compounds can exhibit significant anti-proliferative activity.
Table 1: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide | 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1] |
| Phenylacetamide | 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1] |
| Phenylacetamide | 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1] |
| Phenylacetamide | 3j (p-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [1] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2b (m-nitro) | PC3 (Prostate Carcinoma) | 52 | [2][3] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2c (p-nitro) | PC3 (Prostate Carcinoma) | 80 | [2][3] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2c (p-nitro) | MCF-7 (Breast Carcinoma) | 100 | [2][3] |
| Reference Drug | Imatinib | PC3 (Prostate Carcinoma) | 40 | [3] |
| Reference Drug | Imatinib | MCF-7 (Breast Carcinoma) | 98 | [2][3] |
| Reference Drug | Doxorubicin | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07 | [1] |
Note: The compound IDs (e.g., 3d, 2b) are as designated in the cited literature.
Chloroacetamides as Covalent Inhibitors
The chloroacetamide moiety is recognized as a reactive electrophile capable of forming covalent bonds with cysteine residues in proteins.[4] This mechanism is the basis for their use as "warheads" in the design of covalent inhibitors.[4] While this can lead to potent and selective inhibition of a target protein, it also carries the risk of off-target covalent modification of other proteins, leading to toxicity. The reactivity of chloroacetamides necessitates careful evaluation of their selectivity profile.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of phenylacetamide derivatives were commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
-
Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB-468, PC12) are seeded in 96-well microplates and incubated for 24 hours at 37°C.[1]
-
Compound Treatment: The cells are then treated with fresh media containing various concentrations of the test compounds and incubated for an additional 48 hours.[1]
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (e.g., 20 µL of 5 mg/mL) is added to each well, followed by a 3-hour incubation.[1]
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizing Potential Cross-Reactivity and Experimental Workflow
The following diagrams illustrate the conceptual framework of cross-reactivity and a typical experimental workflow for its assessment.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetamides - Enamine [enamine.net]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-Chloro-N-(3-fluorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of successful and timely project completion. This guide provides a comparative analysis of synthetic routes for the production of 2-chloro-N-(3-fluorophenyl)acetamide, a valuable building block in the creation of novel agrochemicals and pharmaceuticals.
This document outlines and contrasts the prevalent methodologies for the synthesis of this compound, presenting key performance indicators such as reaction yield, purity, and conditions. Detailed experimental protocols are provided to enable replication and adaptation in a laboratory setting.
Comparative Analysis of Synthetic Methodologies
The production of this compound is most commonly achieved through the acylation of 3-fluoroaniline with a chloroacetylating agent. Variations in the choice of reagent, solvent, and base can significantly impact the overall efficiency of the synthesis. Below is a summary of quantitative data for different approaches.
| Method | Reactants | Solvent | Base | Reaction Time | Yield (%) | Purity |
| Method 1: Standard Acylation | 3-fluoroaniline, Chloroacetyl chloride | Dichloromethane | Triethylamine | 20 hours | ~80% (estimated based on analogous reactions)[1] | High |
| Method 2: Acetic Acid Medium | 3-fluoroaniline, Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | 2 hours | Not reported for this specific compound | High |
| Method 3: Aqueous Amine | 3-fluoroaniline, Chloroacetyl chloride | Water | Aqueous Amine | Several hours | ~70% (estimated based on analogous reactions) | Good |
Experimental Protocols
Method 1: Standard Acylation with Chloroacetyl Chloride
This method represents a widely used approach for the synthesis of N-aryl chloroacetamides.
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 20 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield this compound.
Method 2: Synthesis in Acetic Acid Medium
This alternative protocol utilizes glacial acetic acid as the solvent and sodium acetate as the base.
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Saturated solution of Sodium Acetate
-
Ice-cold water
Procedure:
-
Dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid and a saturated solution of sodium acetate.
-
Add chloroacetyl chloride (1 equivalent) dropwise to the mixture while stirring.
-
Continue stirring the reaction for 2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash with a dilute solution of glacial acetic acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizing the Synthetic Workflow and Biological Impact
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for the synthesis and the herbicidal mode of action of chloroacetamides.
References
Safety Operating Guide
Navigating the Disposal of 2-chloro-N-(3-fluorophenyl)acetamide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 2-chloro-N-(3-fluorophenyl)acetamide, a compound frequently utilized in research and development. The following protocols are synthesized from safety data sheets (SDS) of structurally similar chemicals and are intended to provide a framework for safe handling and disposal in the absence of a specific SDS for this compound.
Researchers, scientists, and drug development professionals handling this compound should adhere to the following procedures to mitigate risks and ensure environmental protection. The primary directive for the disposal of this and similar halogenated organic compounds is to treat them as hazardous waste and entrust their disposal to a licensed professional waste disposal company.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with the full chemical name and appropriate hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
Ensure the container is securely sealed to prevent any leakage or release of vapors.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards. The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS office immediately.
-
Quantitative Data Summary
While a specific Safety Data Sheet for this compound is not publicly available, the following table summarizes key information gathered from the SDSs of analogous compounds. This data should be used as a general guideline.
| Parameter | General Information from Analogous Compounds | Source (Similar Compounds) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat, respiratory protection if dust is generated. | 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide SDS, 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide SDS |
| Recommended Disposal Method | Incineration in a chemical incinerator with afterburner and scrubber.[1] | p-Bromo Acetanilide MSDS[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | 2-Chloroacetamide SDS |
| Spill Containment | Use inert absorbent material. | p-Bromo Acetanilide MSDS[1] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, including compounds like this compound.
Caption: Decision-making workflow for chemical waste disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community. It is always recommended to consult with your institution's EHS department for specific guidance and to obtain the SDS for any chemical before use.
References
Personal protective equipment for handling 2-chloro-N-(3-fluorophenyl)acetamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-N-(3-fluorophenyl)acetamide. The procedural steps outlined below are intended to minimize risk and ensure safe operational and disposal practices.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Protects against eye irritation and serious eye damage from dust or splashes.[1][2] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[1][2][3] Wear a flame-retardant lab coat or a complete suit protecting against chemicals.[1][4] | Prevents skin contact, which may cause irritation or allergic reactions.[5][6] Contaminated clothing should be removed and washed before reuse.[2][5][7] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] For dust-forming activities, an air-purifying respirator with a particulate filter (EN 143) is recommended.[4][8] | Protects against inhalation of harmful dust or vapors, which may cause respiratory irritation.[5][6] |
II. Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is necessary to ensure a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][6][7] Use a chemical fume hood for all procedures that may generate dust or aerosols.[9]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
B. Safe Handling Practices:
-
Preparation: Before handling, obtain and read all available safety information.[3][4] Ensure all necessary PPE is available and in good condition.
-
Handling: Avoid contact with skin, eyes, and clothing.[2][4][5] Avoid the formation of dust and aerosols.[1][2][4][6]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][3][6][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7][9]
C. Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[3][6][7]
-
The storage area should be locked up or accessible only to authorized personnel.[3][7]
III. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][7] If skin irritation or a rash occurs, get medical advice.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[3][4][7] |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6][7]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2][4]
V. Quantitative Data Summary
The following table presents data for structurally related compounds. This information should be used as a reference point for risk assessment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Hazards |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Toxic if swallowed, may cause an allergic skin reaction, suspected of damaging fertility.[3][4] |
| N-(2-Fluorophenyl)acetamide | C₈H₈FNO | 153.15 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[10] |
| 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide | C₈H₆Cl₂FNO | 222.04 | Data not readily available. |
VI. Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aksci.com [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. chemos.de [chemos.de]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
